Orthosilicic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si/c1-5(2,3)4/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQACBXLXPBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1343-98-2 (Parent) | |
| Record name | Orthosilicic acid | |
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DSSTOX Substance ID |
DTXSID5058721 | |
| Record name | Silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
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Molecular Weight |
96.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Silicic acid | |
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| Record name | Silicic acid | |
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CAS No. |
10193-36-9, 1343-98-2 | |
| Record name | Silicic acid (H4SiO4) | |
| Source | CAS Common Chemistry | |
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| Record name | Orthosilicic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid | |
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| Record name | Silicic acid (H4SiO4) | |
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| Record name | Silicic acid | |
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| Record name | ORTHOSILICIC ACID | |
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Synthetic Pathways and Preparation Methodologies of Orthosilicic Acid and Its Oligomers
Laboratory Synthesis Approaches
Direct laboratory synthesis provides fundamental methods for generating orthosilicic acid from various precursors. These techniques often involve controlled reactions in aqueous or non-aqueous environments to produce the monomer, which is typically unstable and prone to condensation.
Acidification-Based Production from Silicate (B1173343) Precursors
A conventional and straightforward method for producing this compound is through the acidification of aqueous solutions of alkali metal silicates, such as sodium silicate. farabi.universityresearchgate.net In this process, a dilute solution of a silicate precursor is carefully neutralized with an acid. google.comnichem.solutions The acidification of sodium silicate leads to the formation of silicic acid. farabi.universityresearchgate.net
The general reaction involves the protonation of silicate anions to form Si-OH (silanol) groups. As the pH of the solution is lowered, monomeric this compound (H₄SiO₄) is formed. google.comgoogle.com However, a significant challenge with this method is that this compound is only stable in very dilute aqueous solutions (typically below 1-2 mM). lsbu.ac.uknih.gov At higher concentrations, it readily undergoes spontaneous polycondensation, where silanol (B1196071) groups react with each other to form siloxane (Si-O-Si) bonds, leading to the formation of dimers, oligomers, and eventually a silica (B1680970) gel. farabi.universitywikipedia.org
The process can be generally represented as: Na₂SiO₃ + 2H⁺ + H₂O → Si(OH)₄ + 2Na⁺
To manage the instability, the reaction is often performed in a controlled manner, for instance, by using an acid solution in the presence of a non-toxic solvent agent which helps to suppress the polymerization reaction and stabilize the resulting this compound. google.comgoogle.com
Palladium-Catalyzed Hydrogenolysis Routes from Organosilicon Compounds
A more refined and controlled method for synthesizing this compound, particularly in non-aqueous media, is through the palladium-catalyzed hydrogenolysis of specific organosilicon compounds. wikipedia.org This approach offers a pathway to isolate the pure, unpolymerized acid, which is difficult to achieve via aqueous routes. The most common precursor for this reaction is tetrabenzoxysilicon, Si(OCH₂C₆H₅)₄. wikipedia.org
The synthesis involves reacting tetrabenzoxysilicon with hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst, typically palladium on a silica support (Pd/SiO₂). wikipedia.orgosti.gov The hydrogenolysis reaction cleaves the silicon-oxygen bonds of the benzyloxy groups, which are replaced by hydroxyl groups, yielding this compound and toluene (B28343) as a byproduct. wikipedia.org
The reaction is as follows: Si(OCH₂C₆H₅)₄ + 4H₂ --(Pd catalyst)--> Si(OH)₄ + 4C₆H₅CH₃
This non-aqueous method, often carried out in organic solvents like dimethylacetamide, is crucial because it allows for the generation of this compound at relatively high concentrations without immediate condensation. lsbu.ac.ukwikipedia.orgnih.gov The resulting acid can be stabilized and even crystallized from the solution, a significant achievement given its notorious instability. wikipedia.org
| Parameter | Description | Reference |
| Precursor | Tetrabenzoxysilicon (Si(OCH₂Ph)₄) | wikipedia.org |
| Catalyst | Palladium (Pd) | wikipedia.org |
| Reagent | Hydrogen (H₂) | wikipedia.org |
| Solvent | Dimethylacetamide (DMAc) | wikipedia.org |
| Product | This compound (Si(OH)₄) | wikipedia.org |
| Byproduct | Toluene (PhCH₃) | wikipedia.org |
Sol-Gel Processing Techniques
The sol-gel process is a highly versatile and widely used method for synthesizing silica-based materials. It begins with the formation of a colloidal suspension (sol) that evolves into a gel-like network. The fundamental chemistry involves the hydrolysis and subsequent condensation of molecular precursors, most commonly silicon alkoxides. researchgate.netnih.gov
Hydrolysis of Molecular Precursors (e.g., Tetraethyl Orthosilicate)
The cornerstone of silica sol-gel chemistry is the hydrolysis of silicon alkoxides, with tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) being the most frequently used precursor. nih.gov The process is initiated by mixing TEOS with water, usually in a mutual solvent such as ethanol (B145695) to ensure miscibility. researchgate.net The hydrolysis reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of alkoxy groups (-OR) with hydroxyl (silanol, -OH) groups. researchgate.net
This reaction proceeds through several intermediate, partially hydrolyzed species like (HO)Si(OC₂H₅)₃, (HO)₂Si(OC₂H₅)₂, and (HO)₃Si(OC₂H₅). Following hydrolysis, the generated silanol groups participate in condensation reactions, forming siloxane (Si-O-Si) bonds and eliminating water or alcohol as byproducts. This polymerization process leads to the growth of silica networks and the eventual formation of a gel. researchgate.net Even in non-aqueous solvents like dimethylacetamide (DMAc), TEOS and other alkoxysilanes like tetramethoxysilane (B109134) can be hydrolyzed with a controlled amount of water to generate this compound. nih.gov
| Precursor | Reaction | Products | Reference |
| Tetraethyl Orthosilicate (TEOS) | Hydrolysis & Condensation | This compound, Ethanol, Polysilicic acids (Silica gel) | researchgate.netnih.gov |
| Tetramethoxysilane (TMOS) | Hydrolysis & Condensation | This compound, Methanol, Polysilicic acids (Silica gel) | nih.gov |
Catalytic Influences in this compound Sol-Gel Systems
The rates of hydrolysis and condensation in sol-gel systems are highly dependent on pH and the presence of catalysts. researchgate.net Catalysts can be either acids (e.g., HCl) or bases (e.g., NH₃, KOH), and their choice profoundly influences the structure and morphology of the final silica product. researchgate.netresearchgate.netrsc.org
Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is rapid. researchgate.net The alkoxide group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. researchgate.net Condensation, however, is relatively slow. This kinetic balance favors the formation of linear or randomly branched polymer chains. researchgate.netmdpi.com These chains entangle and cross-link, resulting in a gel structure with fine pores. researchgate.net
Base Catalysis: Under basic conditions (pH > 7), the hydrolysis rate is slower compared to acid-catalyzed reactions at equivalent concentrations. researchgate.netresearchgate.net The reaction proceeds via the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the silicon atom. researchgate.net In contrast, the condensation reaction is much faster and tends to occur between more highly condensed species and less condensed ones. This leads to the formation of highly branched, compact clusters that grow into discrete, often spherical, nanoparticles. rsc.orgmdpi.com These particles eventually aggregate to form the gel network, which typically has a more open structure with larger pores compared to acid-catalyzed gels. researchgate.net Various amines and transition metal complexes have also been explored as catalysts, influencing the final gel morphology. rsc.orgnih.gov
| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Structure | Reference |
| Acid (e.g., HCl) | Fast | Slow | Linear or weakly branched polymers, microporous gels | researchgate.netmdpi.com |
| Base (e.g., NH₃, KOH) | Slow | Fast | Highly branched clusters, discrete spherical nanoparticles, macroporous gels | rsc.orgresearchgate.net |
Non-Aqueous Selective Synthesis for Oligomeric Species Isolation
The isolation of pure this compound and its small oligomers (like disilicic acid and cyclotrisiloxane) has long been a significant challenge due to their instability and tendency to polymerize. researchgate.netnih.gov Recently, a breakthrough was achieved with the development of a non-aqueous selective synthesis method. This technique allows for the synthesis, isolation, and crystallization of these fundamental silicon compounds. nih.govresearchgate.net
The method is based on the hydrogenolysis of benzyloxysilanes in specific organic solvents. nih.gov By carefully controlling the reaction conditions, including the acidity of the medium and the choice of solvent (amides or ureas are particularly effective), researchers can selectively synthesize not only this compound but also its dimer, cyclic trimer, and cyclic tetramer. researchgate.netnih.gov The key to stabilizing these highly reactive species is the use of suitable solvents and controlling the acidity of the reaction media. nih.gov
These oligomers can then be isolated as stable crystals, often through co-crystallization with hydrogen-bonding partners like tetrabutylammonium (B224687) halides. researchgate.netnih.gov The successful isolation and structural clarification of these compounds through single-crystal X-ray and neutron diffraction studies have made available a new family of well-defined building blocks for advanced silicon oxide-based materials. researchgate.net
| Oligomer | Synthetic Method | Key Feature | Reference |
| This compound | Hydrogenolysis of benzyloxysilanes / Hydrolysis of alkoxysilanes in organic solvent | Isolation and crystallization in non-aqueous media | nih.govresearchgate.net |
| Disilicic acid | Hydrogenolysis of benzyloxysilanes | Selective synthesis and isolation | researchgate.net |
| Cyclic trisiloxane | Hydrogenolysis of benzyloxysilanes | Selective synthesis and isolation | researchgate.net |
| Cyclic tetrasiloxane (B1260621) | Hydrogenolysis of benzyloxysilanes | Selective synthesis and isolation | researchgate.net |
Strategies for Enhanced Stability and Purity of this compound
This compound (Si(OH)₄) is the fundamental precursor to most silicate materials, yet its inherent instability makes it notoriously difficult to isolate. In aqueous solutions with concentrations above approximately 1-2 mM, it readily undergoes polycondensation to form dimers, oligomers, and eventually silica gel. nih.govfarabi.university Consequently, significant research has focused on developing methods to prepare and stabilize this compound and its initial oligomers in a pure, monomeric form. These strategies can be broadly categorized into non-aqueous synthesis and the use of stabilizing agents in aqueous or solvent-based systems.
A groundbreaking approach involves the selective synthesis of this compound and its oligomers in non-aqueous organic solvents. researchgate.net This method effectively circumvents the rapid condensation that occurs in water. One successful non-aqueous pathway is the palladium-catalyzed hydrogenolysis of tetrabenzoxysilicon in solvents like dimethylacetamide (DMAc). wikipedia.org This process yields high-purity this compound.
Another key strategy for enhancing stability is the use of various chemical agents that interact with this compound, preventing self-condensation. These stabilizers are crucial for creating solutions with higher concentrations of bioavailable silicon. google.comgoogle.com Common methods include:
pH Control and Acidification: The polymerization of silicic acid is highly dependent on pH. google.com Acidification of sodium silicate solutions is a common starting point for synthesis. farabi.university Maintaining a pH below 2 can slow condensation. Different acids, such as sulfuric, hydrochloric, and phosphoric acid, have been studied for their effect on the stability of the resulting this compound solution. researchgate.net
Complexation with Organic Molecules: Various organic compounds can stabilize this compound by forming complexes.
Choline (B1196258): Choline and its salts are effective stabilizers, forming complexes that prevent polymerization. google.comscienceinhydroponics.comgoogle.com
Polyols and Sugars: Reagents like sorbitol, glycerol, and propylene (B89431) glycol can stabilize this compound. google.comscienceinhydroponics.comgoogleapis.com Sorbitol, in particular, forms highly stable polyolate complexes with monosilicic acid due to its adjacent hydroxyl groups in a threo configuration. scienceinhydroponics.com
Amino Acids and Derivatives: Amino acids such as proline and serine have been used as stabilizing agents. google.com Carnitine and its salts have also been shown to form relatively stable complexes, enhancing the longevity of this compound solutions. google.comscienceinhydroponics.com
Use of Co-crystallizing Agents: In non-aqueous systems, stability can be achieved by co-crystallization. Tetrabutylammonium halides, for example, form hydrogen-bonded crystals with this compound and its oligomers, effectively isolating them from further reaction. researchgate.net
These stabilization techniques are critical for producing this compound in a form that is both pure and usable for subsequent applications, such as the synthesis of advanced materials. researchgate.net
Table 1: Overview of Stabilization Strategies for this compound
| Stabilization Strategy | Key Reagents/Conditions | Mechanism | Reference(s) |
|---|---|---|---|
| Non-Aqueous Synthesis | Tetrabenzoxysilicon, Pd catalyst, organic solvents (e.g., DMAc) | Hydrogenolysis in a non-aqueous environment to prevent water-driven condensation. | researchgate.net, wikipedia.org |
| Stabilizing Agents | Choline, Carnitine, Sorbitol, Glycerol, Amino Acids | Formation of stable complexes via hydrogen bonding or ion-dipole interactions, sterically hindering polymerization. | scienceinhydroponics.com, google.com, scienceinhydroponics.com, google.com, google.com |
| pH Control | Strong acids (e.g., HCl, H₂SO₄, H₃PO₄) | Acidification of silicate solutions to a pH < 2 to minimize the rate of condensation. | google.com, researchgate.net, |
| Co-crystallization | Tetrabutylammonium halides | Formation of stable, isolable hydrogen-bonded crystals with the target acid or oligomer. | researchgate.net, |
Crystallographic Characterization of Isolated this compound Oligomers
For many years, the structures of this compound and its simplest oligomers were inferred or theoretical, as their instability prevented the growth of crystals suitable for analysis. The development of non-aqueous synthetic and stabilization methods has been pivotal in overcoming this challenge, leading to the first definitive structural elucidations by single-crystal X-ray and neutron diffraction. researchgate.net
A significant breakthrough was the isolation of this compound, its linear dimer (disilicic acid), cyclic trimer, and cyclic tetramer as stable crystalline solids. researchgate.net This was achieved by synthesizing the compounds in organic solvents and isolating them as co-crystals with tetrabutylammonium halides or as solvent-containing crystals. The halide anions (e.g., chloride or bromide) play a crucial role, forming strong hydrogen bonds with the silanol (-Si-OH) groups of the silicic acids, which stabilizes their structure in the crystal lattice. researchgate.netwikipedia.org
This compound (Si(OH)₄): The crystal structure confirmed the expected tetrahedral geometry around the central silicon atom. wikipedia.org The chloride or bromide anions were found to interact with the acid via hydrogen bonds. researchgate.netwikipedia.org
Disilicic Acid (H₆Si₂O₇): The linear dimer was also isolated and structurally characterized as a hydrogen-bonded crystal with tetrabutylammonium halide. researchgate.net
Cyclic Oligomers: The cyclic trimer and tetramer [(−O−Si(OH)₂−)ₙ, n=3 or 4] were successfully isolated and their structures were unambiguously confirmed. researchgate.net The cyclic tetramer was isolated as a co-crystal with tetrabutylammonium chloride, while the cyclic trimer was obtained as a solvent-containing crystal. researchgate.net
These crystallographic studies provide unequivocal evidence for the solid-state structures of these fundamental silicon compounds. researchgate.net The precise bond lengths and angles determined from these analyses are invaluable for understanding the chemistry of silica and for benchmarking theoretical calculations on silicic acid condensation pathways. nih.govresearchgate.net
Table 2: Crystallographic Data for Isolated this compound and Oligomers
| Compound | Formula | Crystal System/Stabilizer | Characterization Method | Key Structural Feature | Reference(s) |
|---|---|---|---|---|---|
| This compound | Si(OH)₄ | Co-crystal with tetrabutylammonium halide | Single-crystal X-ray & Neutron Diffraction | Tetrahedral Si center; stabilization via O-H···halide hydrogen bonds. | researchgate.net, , wikipedia.org |
| Disilicic Acid | H₆Si₂O₇ | Co-crystal with tetrabutylammonium halide | Single-crystal X-ray Diffraction | Linear Si-O-Si linkage. | researchgate.net, |
| Cyclotrisiloxane | C₃H₆O₆Si₃ | Solvent-containing crystals | Single-crystal X-ray Diffraction | Cyclic trimer structure. | researchgate.net, |
| Cyclotetrasiloxane | C₄H₈O₈Si₄ | Co-crystal with tetrabutylammonium chloride | Single-crystal X-ray Diffraction | Cyclic tetramer structure. | researchgate.net, |
Molecular Transformations and Polymerization Dynamics of Orthosilicic Acid
Condensation Reactions and Oligomerization Pathways
When the concentration of orthosilicic acid surpasses the solubility limit of amorphous silica (B1680970) (approximately 100 ppm at room temperature), it spontaneously undergoes autopolycondensation. nih.gov This process involves a series of condensation reactions where two silicic acid molecules join, forming a siloxane (Si-O-Si) bond and eliminating a water molecule. nichem.solutions
Formation of Dimeric, Trimeric, and Cyclic Oligosilicic Acids
The initial phase of polymerization involves the formation of low-molecular-weight oligomers. The first step is the dimerization of two this compound molecules to form disilicic acid (H₆Si₂O₇). google.com This reaction is reversible. google.com
Subsequent condensation reactions between the dimer and another monomer lead to the formation of linear trimeric silicic acid (H₈Si₃O₁₀) and other higher linear oligomers. nih.govgoogle.com However, these linear chains are often short-lived. A key feature of the early stages of polycondensation is the rapid cyclization of these linear oligomers. nih.govunicamp.br The proximity of the chain ends in small oligomers facilitates intramolecular condensation, resulting in the formation of stable cyclic structures, such as trisiloxane and tetrasiloxane (B1260621) rings. unicamp.brwikipedia.org Almost all silica materials contain a high proportion of these cyclic species unless formed under conditions of extreme acidity. nih.gov These cyclic oligomers, possessing a higher density of ionized silanol (B1196071) groups, become preferential sites for further condensation with remaining monomers and smaller oligomers. nih.govunicamp.br
Kinetics and Mechanisms of this compound Polycondensation
The kinetics of this compound polycondensation are complex and highly dependent on solution conditions. The reaction mechanism is generally understood to be initiated by the deprotonation of a silanol group (Si-OH) to form an anionic silicate (B1173343) species (Si-O⁻). nih.govnih.gov Even at neutral pH, a small percentage of this compound molecules are ionized, and these anions readily react with neutral this compound molecules to form oligomers. nih.gov
The reaction rate is significantly influenced by pH, temperature, and ionic strength. researchgate.netstanford.edu The polymerization rate is generally slow in acidic conditions (below pH 2), increases as the pH rises, and is most rapid in the pH range of 7-8. researchgate.netresearchgate.net The reaction rate constant has been shown to increase linearly with pH in the range of 7 to 10, with the polymerization assumed to be a third-order reaction with respect to the concentration of molecular silica. researchgate.net Other studies have reported approximate fourth-order kinetics after an initial induction period. researchgate.net The process can be viewed as a two-step phenomenon: first, the rapid polymerization of monomers into primary particles (around 5 nm), followed by the flocculation of these particles into larger aggregates. researchgate.net
The activation energy for the condensation process also varies, indicating potential shifts in the reaction mechanism with temperature. For instance, one study determined the activation energy for the forward condensation reaction to be 55.0 kJ·mol⁻¹ at temperatures between 273–293 K, which decreased to 6.1 kJ·mol⁻¹ at temperatures above 293 K. nih.gov
Factors Governing this compound Solution Stability
The stability of an this compound solution, defined by its resistance to polymerization and gelation, is not intrinsic but is governed by a range of external factors. Understanding these factors is critical for controlling silica formation.
Influence of Concentration and pH on Polymerization Onset
Concentration and pH are the most critical factors determining the stability of this compound solutions.
Concentration: this compound is stable in aqueous solutions at room temperature as long as its concentration remains below the solubility limit of amorphous silica, which is typically around 100 parts per million (ppm), or approximately 1 mM. nih.gov Above this threshold, the solution becomes supersaturated, and autopolycondensation is initiated spontaneously to reduce the concentration of soluble silica. nih.gov The rate of polymerization generally increases with higher initial concentrations of this compound. nih.govmdpi.com
pH: The pH of the solution drastically influences the rate of condensation. nichem.solutions The stability of monomeric silicic acid is highest at a pH of approximately 2. researchgate.net The rate of polymerization and gelling is very slow at low pH but increases significantly as the pH approaches neutral. nichem.solutions The gelling time of a silica sol is a common measure of this instability. In the weakly acidic to neutral region (pH > 3.4), the reaction rate is proportional to the concentration of hydroxide (B78521) ions [OH⁻]. nih.gov Conversely, in strongly acidic regions (pH < 1.8), the rate is proportional to the proton concentration [H⁺]. nih.gov At pH values above 9.5, the solubility of silica increases dramatically, which can also influence stability by keeping more silicate ions in a dissolved, non-polymerized state. nichem.solutions
| pH Range | Relative Gelling Time | Polymerization Rate |
|---|---|---|
| 1-2 | Long | Very Slow |
| 2-5 | Decreasing (approaching minimum) | Increasing |
| 5-8 | Short (minimum around pH 7-8) | Fastest |
| 8-10 | Increasing | Slowing |
Data synthesized from information regarding the variation of gelling time with pH. nichem.solutionsresearchgate.net
Effects of Anionic Species and Silicate Modulus on this compound Stability
The presence of other ions, particularly anions from acids used in preparation, and the composition of silicate precursors also play a role in stability.
Anionic Species: Studies have shown that the type of acid used to prepare this compound solutions from sodium silicate affects the solution's stability. The stability was found to increase in the following order of anions: SO₄²⁻ < Cl⁻ < CH₃SO₃⁻ < PO₄³⁻. researchgate.net This indicates that phosphate (B84403) anions contribute to a more stable solution compared to sulfate (B86663) or chloride anions. researchgate.net
Silicate Modulus: The silicate modulus, which is the weight ratio of SiO₂ to Na₂O in a sodium silicate solution, also impacts the stability of the resulting this compound. researchgate.netdntb.gov.ua An investigation found that stability increases as the silicate modulus decreases. researchgate.net For example, solutions prepared from liquid glass with a silicate modulus of 1.96 were more stable than those prepared from a modulus of 3.02. researchgate.net The combination of orthophosphoric acid and a low silicate modulus (1.96) yielded a solution that remained stable for at least 40 days. researchgate.net
Role of Metal Ions and Other Elements in this compound Polymerization and Precipitation
The interaction of this compound with metal ions and salts can either inhibit or accelerate its polymerization.
Inhibiting Ions: Certain metal ions, such as aluminum (Al³⁺), iron (Fe³⁺), beryllium (Be²⁺), and thorium (Th⁴⁺), can inhibit the polymerization process. researchgate.net This inhibition is often attributed to the formation of complexes with silicic acid, which effectively removes the reactive species from the polymerization pathway. researchgate.net
Accelerating Ions: In contrast, the presence of many mono- and divalent inorganic salts (e.g., NaCl, CaCl₂, MgCl₂) accelerates the polymerization of silicic acid. researchgate.netresearchgate.net This effect is largely related to the ionic strength of the solution. researchgate.net An increase in ionic strength promotes the aggregation of silica particles and can speed up both the initial formation of primary particles and their subsequent flocculation. researchgate.netmdpi.com The accelerating effect of salts has been observed to follow the order: AlCl₃ > CaCl₂ > MgCl₂ > NaCl > CsCl. researchgate.net
| Effect on Polymerization | Ion/Compound Type | Examples |
|---|---|---|
| Inhibition | Specific Metal Cations | Al³⁺, Fe³⁺, Be²⁺, Th⁴⁺ |
| Acceleration | Inorganic Salts (Ionic Strength Effect) | NaCl, CsCl, MgCl₂, CaCl₂, AlCl₃ |
| Catalysis | Anions | OH⁻, F⁻ |
Data compiled from research findings on the effects of metal ions and salts. researchgate.netresearchgate.net
Formation and Characteristics of Polymeric Silica Gels from this compound
The transformation of monomeric this compound into a polymeric silica gel is a complex process governed by polymerization dynamics. This process is initiated when the concentration of this compound in an aqueous solution surpasses its solubility limit, which is typically around 100 ppm. nichem.solutions The resulting gel is an amorphous, hydrated form of silica (SiO₂·nH₂O) with a characteristic three-dimensional porous network. nih.govnih.gov
The fundamental reaction is a polycondensation process where two this compound molecules join, forming a siloxane bond (Si-O-Si) and eliminating a water molecule. nichem.solutionsnih.gov This process can be broadly categorized into three stages:
Polymerization of monomers: this compound monomers condense to form dimers and small oligomers. These initial condensations can form both linear and cyclic species. nichem.solutionsnih.gov
Growth of particles: These initial oligomers act as nuclei for further polymerization. The particles grow as more monomeric and oligomeric silicic acid species deposit onto their surface. A process known as Ostwald ripening may also occur, where smaller, more soluble particles dissolve and redeposit onto larger particles. nih.gov
Aggregation of particles: As the particles continue to grow, they begin to collide and link together, forming chains and eventually a continuous, three-dimensional network that extends throughout the liquid medium, resulting in the formation of a gel. nichem.solutionsnih.gov
The kinetics of this polymerization and the physical characteristics of the resulting silica gel are highly sensitive to several factors, including pH, temperature, and the initial concentration of this compound. nih.govresearchgate.net
Influence of Reaction Conditions on Gel Formation and Properties
The conditions under which polymerization occurs critically determine the structure and properties of the final silica gel, such as particle size, pore volume, and surface area.
Effect of pH: The pH of the solution is a dominant factor in the polymerization of this compound. The rate of condensation is at its minimum around a pH of 1.4 to 2. nichem.solutionsniscpr.res.in The gelation time is longest in this region and decreases significantly at both more acidic and more alkaline pH values. This pH-dependent rate of reaction directly influences the size of the primary silica particles and the resulting pore structure of the gel. niscpr.res.in At neutral to alkaline pH, the silica particles carry a negative charge, which causes them to repel each other, favoring particle growth over aggregation. nih.gov
Table 1: Effect of pH on the Final Radius of Silica Particles
This table illustrates the influence of pH on the final average radius of silica nanoparticles formed from an this compound solution at a constant temperature and initial concentration. The data shows that as the pH decreases from 9 to 5, the final particle size tends to increase.
| Temperature (°C) | pH | Final Average Radius (nm) |
|---|---|---|
| 20 | 9 | 2.1 |
| 20 | 8 | 2.2 |
| 20 | 7 | 2.4 |
| 20 | 6 | 2.8 |
| 20 | 5 | 3.5 |
Data derived from numerical simulations of this compound polymerization with an initial SiO₂ concentration of 700 mg/kg. mdpi.com
Effect of Temperature and Concentration: Temperature and the initial concentration of this compound also play crucial roles. Generally, an increase in temperature accelerates the polymerization kinetics. nih.gov However, the relationship can be complex; between 90°C and 180°C, the maximum rate of polymerization has been observed to decrease. researchgate.net Higher temperatures can lead to the formation of larger, but fewer, polymer particles. researchgate.net Conversely, increasing the initial concentration of this compound tends to decrease the final particle size. mdpi.com This is because a higher degree of supersaturation leads to a higher rate of nucleation, forming a larger number of initial particles. nih.govmdpi.com
Table 2: Influence of Temperature and Initial Concentration on Final Silica Particle Size
This table shows the calculated final mean size of silica particles at a constant pH of 8, varying the temperature and initial SiO₂ concentration. The data indicates that for a given concentration, higher temperatures result in larger particles, while at a given temperature, higher initial concentrations lead to smaller particles.
| Temperature (°C) | Initial SiO₂ Concentration (mg/kg) | Final Mean Particle Size (nm) |
|---|---|---|
| 20 | 700 | 4.4 |
| 20 | 1400 | 3.5 |
| 90 | 700 | 6.6 |
| 90 | 1400 | 5.2 |
| 180 | 700 | 10.1 |
| 180 | 1400 | 7.8 |
Data derived from numerical simulation of this compound polymerization. mdpi.com
Characteristics of Polymeric Silica Gels
The manipulation of polymerization conditions allows for the production of silica gels with a wide range of physical properties tailored for specific applications. The key characteristics are its high purity, porosity, and surface area.
Pore Structure: Silica gels are characterized by a highly porous structure. The pore volume and average pore diameter are critical properties that are controlled during the manufacturing process. fujisilysia.com
Surface Area: The extensive network of pores results in a very high surface area, which can be in the range of 400-600 m²/g. glentham.com The surface of the silica gel is covered with hydroxyl groups (-OH), known as silanol groups. fujisilysia.com
Particle Size: The ultimate particles that form the gel structure can range from a few nanometers to several micrometers. glentham.comresearchgate.net
Table 3: Typical Physical Properties of a High-Purity Silica Gel
This table provides an example of the characteristic properties of a commercially available high-purity silica gel used in chromatography.
| Property | Value |
|---|---|
| Average Particle Size | 46.2 - 65.3 µm |
| Average Pore Diameter | 53 - 80 Å (5.3 - 8.0 nm) |
| BET Surface Area | 400 - 600 m²/g |
| Pore Volume | ~0.75 cm³/g |
| pH (10% aqueous suspension) | 6.0 - 8.0 |
Data sourced from commercial product specifications for high-purity silica gel. glentham.comsigmaaldrich.com
Advanced Analytical and Spectroscopic Characterization of Orthosilicic Acid Systems
Spectrophotometric Techniques for Silicic Acid Determination
Spectrophotometry is a widely used technique for determining the concentration of silicic acid in various water samples. These methods typically rely on the reaction of silicic acid with a chromogenic reagent to form a colored complex that can be quantified by measuring its absorbance at a specific wavelength.
Molybdenum Blue Colorimetric Assays for Reactive Silicic Acid
The molybdenum blue colorimetric assay is a standard method for determining "molybdate-reactive silica (B1680970)," which includes monomeric silicic acid and some short polymers. protocols.iob-cdn.net This method is based on the reaction of silicic acid with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form yellow silicomolybdate complexes. protocols.ionemi.govhawaii.edu These complexes are then reduced to form a highly colored molybdenum blue species, which can be measured spectrophotometrically, typically at wavelengths around 700 nm or 820 nm. nemi.govhawaii.edu
The reaction involves the formation of silicomolybdic acid from the reaction of ammonium molybdate and silica at acidic pH. hawaii.edu To favor the formation of the beta polymorph of the silicomolybdate complex, the pH of the reaction mixture is reduced below 2.5. nemi.gov The sensitivity of the analysis is increased by the reduction of the yellow silicomolybdic acid to produce "molybdenum blue". hawaii.edu Various reducing agents can be used, such as sodium sulfite (B76179) or ascorbic acid. nemi.govhawaii.edu
Interferences can occur from substances like phosphate (B84403) and arsenate, which also form complexes with molybdate. protocols.ionemi.govhawaii.edu Tartaric acid or oxalic acid can be added to suppress phosphate interference by decomposing phosphomolybdate and arsenomolybdate complexes. protocols.ionemi.govhawaii.edu Hydrogen sulfide (B99878) and ferric and ferrous iron can also interfere. nemi.gov
The molybdenum blue method is suitable for analyzing water containing silica concentrations typically ranging from 0.1 to 100 mg/L. nemi.gov For samples with higher silica concentrations, gravimetric procedures may be necessary. nemi.gov The method measures molybdate-reactive silica, encompassing dissolved simple silicates, monomeric silica, silicic acid, and a portion of polymeric silica. b-cdn.net
Nanomolar Detection Methods in Dilute Aqueous Systems
Detecting silicic acid at nanomolar concentrations, particularly in dilute aqueous systems like seawater, requires more sensitive techniques than standard colorimetric assays. A novel method has been developed to determine silicic acid concentrations in the nanomolar range (3-500 nM) by preconcentrating silicic acid through a "Magnesium Induced Co-precipitation" (MAGIC) step before spectrophotometric measurement. researchgate.net
The MAGIC method involves adding NaOH to water samples, which leads to the quantitative removal of silicate (B1173343) from the solution through adsorption onto a Mg(OH)₂ precipitate. researchgate.net The precipitate is then concentrated by centrifugation and dissolved in a small volume of dilute acid before the standard silicomolybdate blue protocol is applied. researchgate.net This preconcentration step improves the detection limit significantly compared to conventional colorimetric methods. researchgate.net The accuracy of the MAGIC method is considered optimal for low nanomolar concentrations, and interference from phosphate is minimized by the addition of oxalic acid. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Analysis
NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for the in situ analysis of silicon species in solution, providing detailed information about their structure and connectivity without altering the sample state. nbuv.gov.uacore.ac.uk
²⁹Si NMR for Orthosilicic Acid and Oligomeric Species Identification
²⁹Si NMR spectroscopy allows for the identification of different silicon environments based on their degree of condensation, commonly denoted as Qⁿ sites, where 'n' represents the number of bridging oxygen atoms connecting a silicon atom to other silicon atoms. This compound, Si(OH)₄, corresponds to a Q⁰ site, having no bridging oxygens. scispace.com As silicic acid polymerizes, Q¹, Q², Q³, and Q⁴ sites are formed, corresponding to silicon atoms linked to one, two, three, and four other silicon atoms through oxygen bridges, respectively. nbuv.gov.uascispace.com
²⁹Si NMR spectra provide distinct signals for these different Qⁿ species, allowing for the identification and quantification of monomeric silicic acid and various oligomeric and polymeric species in solution. nbuv.gov.uacore.ac.uk For instance, signals for Q³ atoms typically appear in the range of -95 to -101 ppm, while Q⁴ groups show a wider band between -103 and -120 ppm. nbuv.gov.ua Isolated silanol (B1196071) groups (Q⁰) and hydrogen-bonded silanol groups can also be identified. nbuv.gov.ua
²⁹Si NMR spectroscopy is particularly well-suited for obtaining in situ information on the connectivity of silicon atoms in solution and studying the influence of factors like pH and the presence of other ions on the speciation of silicic acid and the formation of polysilicic acids. core.ac.uk It can distinguish between monomeric silicate (Q⁰) as isolated molecules and linked molecules (Q¹, Q², Q³), referred to as polysilicic acid. core.ac.uk While ²⁹Si NMR is highly informative, a limitation is that the large number of structurally different silicate species can lead to broad resonance lines due to overlapping signals and small differences in resonance frequency. core.ac.uk
NMR spectroscopy has been used to study the speciation and condensation of silicic acid, allowing for the identification of monomeric silicic acid, trimeric silicic acids, and different classes of oligomeric polysilicic acids and silica nuclei during the early stages of silica condensation. researchgate.netnih.gov
Advanced Imaging and Surface Analysis
Microscopic techniques, such as Scanning Electron Microscopy (SEM), are valuable for visualizing the morphology and structure of solid silica materials synthesized from silicic acid precursors.
Scanning Electron Microscopy in Morphological Studies of Synthesized Silicic Acid
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, particle size, and structure of silica materials synthesized from silicic acid. SEM provides high-resolution images that reveal the physical characteristics of the synthesized products, such as particle shape (e.g., spherical), size distribution, and the presence of agglomerates or porous structures. sci-hub.senih.govrsc.orgbas.bg
In studies involving the synthesis of silica particles or hybrid materials from silicic acid precursors, SEM analysis helps to characterize the resulting morphology, which can be influenced by synthesis methods and conditions like pH, temperature, and the presence of additives. sci-hub.senih.govrsc.orgbas.bg For example, SEM images can show whether spherical particles were obtained and their size range. sci-hub.se They can also reveal the presence of agglomerations formed during heat treatments or the development of roughened textured surfaces in materials prepared by microwave-assisted techniques, contrasting with the smooth surfaces typically observed in Stöber methods. sci-hub.senih.gov
SEM, often coupled with Energy Dispersive Spectroscopy (EDS), can also provide information on the elemental composition of the analyzed materials. rsc.orgoiccpress.com This is useful for confirming the presence of silicon and other elements in synthesized silica-based materials. oiccpress.comscirp.org SEM analysis has been used to confirm that acid-base extraction methods can disrupt mineral structures, leading to the release of more water-soluble this compound, evidenced by changes in the morphology of the solid residue. scirp.org It can also depict the pore space and internal structure of synthesized silica materials, which is relevant for applications like photocatalytic granular media for water treatment. researchgate.net
SEM studies on silica hybrid materials synthesized via sol-gel techniques have shown that the specific chemical properties of organic components used in the synthesis play an important role in the final hybrid morphology. bas.bg For instance, the addition of chitosan (B1678972) can result in small, evenly distributed particles, while the use of methacrylic acid can lead to the formation of pores. bas.bg
X-ray Diffraction and Crystallography for this compound Structural Elucidation
X-ray Diffraction (XRD) and crystallography are powerful techniques for determining the atomic and molecular structure of crystalline materials. While this compound exists primarily as a monomeric or low-order oligomeric species in dilute aqueous solutions, making direct crystallization and subsequent single-crystal X-ray diffraction challenging, these techniques are valuable for studying solid phases related to silicic acid or proteins involved in its transport.
Simple silicic acids have rarely been isolated in a form suitable for characterization by X-ray crystallography, as they tend to polymerize and condense in concentrated solutions, ultimately forming silicon dioxide and water. wikipedia.org The intermediate stages of this process can involve the formation of very thick liquids or gel-like solids. wikipedia.org However, XRD is widely used to characterize various silica-based materials, including mesoporous silica thin films with ordered structures (e.g., 3D hexagonal) derived from silicon alkoxides under acidic conditions. kek.jpacs.org It is also applied in the characterization of materials like activated carbon, where silica content is relevant. researchgate.net
Although direct crystallographic studies of the this compound molecule itself are difficult, X-ray crystallography has been successfully employed to elucidate the structure of biological molecules that interact with or transport silicic acid. For instance, the X-ray crystal structure of OsNIP2;1, an aquaporin-like protein from Oryza sativa (rice) responsible for silicic acid uptake, has been determined. nih.gov This structural information provides insights into the transport mechanism and the interaction of silicic acid with the protein's selectivity filter. nih.gov While not a direct structural analysis of this compound, this application of crystallography is crucial for understanding the biological processing of this compound.
Studies involving non-aqueous synthesis routes have explored the potential for obtaining this compound and its oligomers, with characterization potentially involving techniques like crystal X-ray and neutron diffraction. jaea.go.jp However, the application of standard X-ray crystallography to determine the fundamental structure of monomeric this compound in its natural aqueous environment remains limited due to its non-crystalline nature under typical conditions.
Isotopic Tracing Methods for Silicon Fluxes
Isotopic tracing methods utilize variations in the isotopic composition of silicon to track its movement, transformation, and cycling in various environmental and biological systems. Silicon has three naturally occurring stable isotopes: 28Si, 29Si, and 30Si, with approximate natural abundances of 92.23%, 4.67%, and 3.10%, respectively. frontiersin.orgwikipedia.orgdiva-portal.org Additionally, there are radioactive isotopes, such as 32Si and 31Si, which serve as valuable tracers. wikipedia.orgdiva-portal.orgnih.govresearchgate.net
The silicon isotopic composition is commonly expressed using delta notation (δnSi), which represents the per mil (‰) deviation of the isotopic ratio of a sample relative to a standard material, typically NBS28 quartz. frontiersin.orgdiva-portal.org The formula for δnSi is:
δnSi = [ (nSi/28Si)sample / (nSi/28Si)standard - 1 ] * 1000
where n is typically 29 or 30.
Variations in δnSi values occur due to isotopic fractionation during physical, chemical, and biological processes. Biological uptake of silicic acid by organisms like diatoms, sponges, and plants is a significant driver of silicon isotope fractionation, typically discriminating against the heavier isotopes (29Si and 30Si), leading to the enrichment of lighter isotopes in biogenic silica and heavier isotopes in the residual dissolved silicic acid pool. frontiersin.orgdiva-portal.orgawi.denih.govresearchgate.netresearchgate.netifremer.frwikipedia.orgresearchgate.netresearchgate.net Abiotic processes like mineral weathering and the formation of secondary minerals can also induce silicon isotope fractionation. frontiersin.orgnih.govwikipedia.orgresearchgate.net
Analytical techniques for measuring silicon isotope ratios with high precision include Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS) and, more commonly in recent years, Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). nih.govresearchgate.netgeotraces.orgrsc.orggeomar.dedokumen.pub These methods require careful sample preparation, often involving the conversion of silicon in various matrices to a suitable form for analysis, such as SiF4 gas for IRMS or dissolved silicon for MC-ICP-MS. researchgate.netdokumen.pub Intercalibration studies are crucial for ensuring comparability of stable silicon isotope data generated by different laboratories using various instruments and methods. geotraces.orgrsc.orggeomar.de
Application of Radioactive and Stable Isotopes in Silicic Acid Research
Both radioactive and stable silicon isotopes are extensively used to trace silicic acid fluxes and transformations across diverse systems:
Stable Isotopes (29Si and 30Si):
Oceanography: Stable silicon isotopes, particularly δ30Si, are powerful tracers of the marine silicon cycle. They are used to study silicic acid uptake by diatoms and other siliceous organisms in surface waters, track the export and dissolution of biogenic silica in the water column and sediments, and investigate the mixing of different water masses with distinct silicic acid isotopic signatures. frontiersin.orgawi.deresearchgate.netifremer.frwikipedia.orgresearchgate.netgeotraces.orgrsc.orggeomar.decopernicus.orgfrontiersin.orgresearchgate.netoieau.fr For example, studies have examined the distribution of δ30Si in dissolved silicic acid in various ocean basins, revealing patterns influenced by biological productivity, upwelling, and deep water circulation. geotraces.orgrsc.orgcopernicus.orgfrontiersin.orgresearchgate.net
Terrestrial Systems: Silicon isotopes are applied to study silicon cycling in soils, rivers, and groundwater. They help in understanding silicate mineral weathering rates, the formation of secondary minerals, and the biological uptake of silicic acid by terrestrial plants. frontiersin.orgdiva-portal.orgnih.govwikipedia.orgafricamuseum.be
Paleoceanography: The silicon isotopic composition of fossilized biogenic silica (e.g., diatom frustules, sponge spicules) preserved in sediments can serve as a proxy for past silicic acid concentrations and silicon utilization in surface waters, providing insights into past oceanographic conditions and their influence on climate. awi.denih.govresearchgate.netresearchgate.netwikipedia.orgoieau.fr
Radioactive Isotopes (32Si and 31Si):
32Si: This naturally occurring cosmogenic isotope has a relatively long half-life of approximately 150 years wikipedia.orgdiva-portal.orgnih.gov, making it suitable for tracing processes occurring over decadal to centennial timescales. 32Si has been used as a tracer to study the kinetics of silicic acid uptake and elimination in humans nih.gov and to measure biogenic silica production rates in aquatic environments researchgate.netosti.gov. Accelerator Mass Spectrometry (AMS) is a key technique for detecting the low levels of 32Si present in environmental and biological samples. nih.gov
31Si: With a much shorter half-life of 2.62 hours wikipedia.org, 31Si is useful for tracing relatively rapid silicon processes. It can be produced by neutron activation of natural silicon and detected by its characteristic beta decay. wikipedia.org While less commonly used for tracing environmental silicic acid fluxes compared to stable isotopes or 32Si, its detectability makes it potentially useful for short-term experimental studies.
The application of both stable and radioactive silicon isotopes provides complementary information on the dynamic nature of this compound in various systems, from short-term biological uptake to long-term biogeochemical cycling.
Theoretical and Computational Investigations of Orthosilicic Acid Reactivity
Quantum Chemical Modeling of Molecular Interactions
Quantum chemical modeling allows for a detailed exploration of the interactions between orthosilicic acid and its surrounding environment, particularly in aqueous solutions.
Theoretical studies at the Density Functional Theory (DFT) level have been employed to understand the dissociation of this compound in water clusters. The interaction of water molecules is crucial, as they can facilitate the dissociation process H₂O → OH + H. rsc.org The formation of water clusters around the this compound molecule can lower the dissociation barrier by a significant margin. rsc.org Computational simulations of collision-induced dissociation of protonated water clusters can provide detailed descriptions of the fragmentation process, highlighting the importance of theoretical support to interpret experimental data. rsc.org
Proton transfer is a fundamental process in the chemistry of this compound. Computational studies help in understanding the mechanisms of these transfers, which can be crucial in processes like enzyme-catalyzed reactions. nih.gov While many enzymes utilize the electrostatic environment of a docking cavity to stabilize protonated substrates and catalyze reactions, mimicking this in synthetic systems has been a challenge. nih.govresearchgate.net However, it has been shown that highly charged, water-soluble metal-ligand assemblies can thermodynamically stabilize protonated substrates, thereby catalyzing reactions like orthoformate hydrolysis even in basic solutions. nih.govresearchgate.net
Theoretical studies have been performed at the DFT level to determine the energy parameters and equilibrium constants for various reactions involving this compound and different ligands. dnu.dp.ua These studies show that the stability of the H₄SiO₄ molecule is influenced by the nature of the ligand it interacts with. dnu.dp.ua For instance, the stability of the this compound molecule increases in the presence of certain anions, with the greatest stability observed with the HPO₄³⁻ anion. dnu.dp.ua
Density Functional Theory (DFT) Applications
DFT has proven to be a powerful method for investigating the specific properties and reaction pathways of this compound.
Using density functional theory, researchers have proposed the existence of a zwitterion isomer of this compound (SiO-(OH)₂(H₂O)⁺) to explain some of its properties in water. chemrxiv.orgchemrxiv.orgresearchgate.net This zwitterionic form is suggested to play a role in the dimerization of this compound at neutral pH. chemrxiv.orgchemrxiv.org DFT calculations, incorporating explicit hydration and the addition of salt, have been used to model the zwitterion and its dimerization reaction. chemrxiv.orgresearchgate.netresearchgate.net The pK for the formation of the aqueous zwitterion has been calculated to be approximately 7.78 to 7.8. chemrxiv.orgresearchgate.netresearchgate.net The activation energy for the dimerization reaction has been calculated to be in the range of 59.7 kJ/mol to 70.7 kJ/mol, depending on the salt concentration. chemrxiv.orgresearchgate.netresearchgate.net
Intermolecular hydrogen bonds play a critical role in the behavior of this compound. Quantum chemical modeling has shown that various acids can form two hydrogen bonds with the OH groups of this compound. dnu.dp.uaresearchgate.net The strength of these hydrogen bonds can be influenced by the degree of dissociation of the interacting ligands. dnu.dp.uaresearchgate.net
DFT and TDDFT methods are used to investigate the influence of both intramolecular and intermolecular hydrogen bonding on the properties of molecules. science.gov The formation of intermolecular hydrogen bonds can significantly alter the energetic landscape and reactivity. nih.gov For example, in certain systems, intermolecular hydrogen bonds can effectively lengthen the fluorescence lifetime of a complex. science.gov The energy of intramolecular hydrogen bonds in phenolic compounds has been calculated to be in the range of 5.4 to 15.4 kcal/mol. mdpi.com
| Interaction | Calculated Value | Method | Reference |
|---|---|---|---|
| pK for aqueous zwitterion formation | 7.78 - 7.8 | Density Functional Theory | chemrxiv.orgresearchgate.netresearchgate.net |
| Activation energy for dimerization | 59.7 - 70.7 kJ/mol | Density Functional Theory | chemrxiv.orgresearchgate.netresearchgate.net |
| Intramolecular H-bond energy (phenolic compounds) | 5.4 - 15.4 kcal/mol | Molecular Tailoring Approach | mdpi.com |
Computational Studies on Silicate (B1173343) Speciation and Complex Formation
Computational methods are essential for studying the complex processes of silica (B1680970) formation and speciation from this compound solutions. nih.gov These studies have revealed that the initial stages of condensation involve the formation of dimers and short linear oligomers that can subsequently cyclize. nih.gov
Interaction of this compound with Aluminum Oxychloride and Other Ligands
Theoretical and computational studies have provided significant insights into the mechanisms governing the interaction of this compound with various chemical species, most notably aluminum compounds and other ligands. These investigations are crucial for understanding the role of silicic acid in geochemical processes and its potential applications.
Quantum-chemical methods have been employed to model the interaction between low-basicity aluminum oxychloride and monomeric, dimeric, and trimeric forms of this compound. researchgate.net These studies have elucidated the energetics and structural features of the resulting complexes. Theoretical calculations have shown that at a pH of 7.5, aluminum oxychloride interacts most favorably with the monomeric form of this compound. researchgate.net The modeling helps to establish the structure of the formed complexes, such as [Al(H2O)5-L]2+ and [Al(OH)(H2O)4-L]+, where L represents the different forms of this compound, and to determine the bond energetics between the central aluminum atom and the ligands. researchgate.net
A primary mechanism in the reaction between this compound and aluminum in acidic solutions is the formation of hydroxyaluminosilicates (HAS). nih.govresearchgate.net This process is believed to be fundamental in controlling the biological availability of aluminum. nih.govresearchgate.net Computational models suggest that the formation of an aluminum hydroxide (B78521) template is a prerequisite for the condensation of silicic acid. researchgate.net This initial reaction leads to the creation of a slowly aggregating HAS, designated as HASA, which features a silicon-to-aluminum ratio of 0.5. researchgate.net In this structure, silicon tetrahedra are bonded to aluminum octahedra through three Si-O-Al linkages. researchgate.net This interaction effectively sequesters aluminum, forming highly insoluble hydroxyaluminosilicates, thereby reducing its bioavailability. nih.gov
Studies on the interaction with other ligands have investigated the influence of various anions on the stability of this compound solutions. Research has shown that in the series of anions SO₄²⁻, Cl⁻, CH₃SO₃⁻, and PO₄³⁻, the stability of this compound solutions increases. researchgate.net The use of orthophosphoric acid, in particular, has been shown to produce this compound solutions that remain stable for at least 40 days. researchgate.net
The table below summarizes the findings from theoretical studies on the interaction of this compound with aluminum compounds.
| Interacting Species | Key Theoretical Findings | Resulting Complex/Product | Si:Al Ratio | Reference |
| Aluminum Oxychloride | Favorable interaction with monomeric this compound at pH 7.5. | [Al(H2O)5-L]2+, [Al(OH)(H2O)4-L]+ | - | researchgate.net |
| Aluminum (Al³⁺) | Requires formation of an Al(OH)₃ template for Si(OH)₄ condensation. | Hydroxyaluminosilicate (HASA) | 0.5 | researchgate.net |
| Aluminum (Al³⁺) | Forms highly insoluble complexes, reducing Al bioavailability. | Hydroxyaluminosilicates (HAS) | - | nih.gov |
Modeling of Silicic Nanocolloids
The formation of silicic nanocolloids from this compound (OSA) is a complex process involving polymerization and particle growth. Numerical simulations and molecular dynamics are primary tools for investigating these phenomena.
Numerical simulations of OSA polymerization and the subsequent formation of silica (SiO₂) nanoparticles are often based on the model of homogeneous nucleation followed by particle growth. nih.govnih.gov These models are essential as experimental data show significant variations in polymerization reaction orders, rate constants, and resulting nanoparticle sizes under different conditions. nih.gov Key parameters that influence the kinetics of colloid formation and the final characteristics of the nanoparticles include temperature, pH, initial OSA concentration, and the ionic strength of the solution. nih.gov For instance, Fleming's model suggests the process is characterized by two main flow areas, although it cannot predict the sizes and distribution of the resulting SiO₂ particles. nih.gov
Molecular dynamics (MD) simulations provide atomic-level insights into the polymerization process. researchgate.netacs.org Large-scale MD simulations have been performed using potentials like the one developed by Fueston and Garofalini to study silicic acid polymerization in aqueous solutions. acs.org These simulations, often run at high temperatures (e.g., 1500-2500 K) to accelerate reaction rates, reveal that water acts as a catalyst. researchgate.netacs.org The initial stages are dominated by the conversion of monomers to dimers and the addition of monomers to small clusters, with cluster-cluster aggregation occurring at later stages. acs.org From these simulations, activation energies for the condensation reaction can be calculated and have been found to compare favorably with experimental results. acs.org
The Reaction Ensemble Monte Carlo method is another computational technique used to model the self-assembly and structure of silica nanoparticles, particularly in the context of zeolite formation. acs.org This method can simulate both the pre-association of silica with organic structure-directing agents (OSDAs) and the subsequent polymerization to form condensed silica networks. acs.org Such models have successfully predicted the formation of core-shell nanoparticles, with a silica core and OSDA molecules on the surface. acs.org
The table below outlines different modeling approaches for silicic nanocolloid formation.
| Modeling Approach | Key Principles | Investigated Parameters | Key Insights | Reference |
| Numerical Simulation | Homogeneous nucleation and subsequent particle growth. | Temperature, pH, initial OSA concentration, ionic strength. | Predicts kinetics of formation and final average particle size. | nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates atomic-level interactions and reaction pathways. | Temperature, water-to-silicon ratio, concentration. | Reveals reaction mechanisms (e.g., monomer addition, cluster aggregation) and calculates activation energies. Water acts as a catalyst. | researchgate.netacs.org |
| Reaction Ensemble Monte Carlo | Samples off-lattice models of silica association and polymerization. | Presence of organic structure-directing agents (OSDAs). | Models the self-assembly of precursor nanoparticles, predicting structures like core-shell particles. | acs.org |
Orthosilicic Acid in Biogeochemical Cycling and Environmental Systems
Oceanic Silicon Cycle Dynamics
The oceanic silicon cycle is fundamentally governed by the transformations between dissolved orthosilicic acid and particulate biogenic silica (B1680970), driven largely by biological activity.
In oceanography, the term dissolved silica (DSi) is used to describe the water-soluble forms of silicon, which is predominantly this compound (Si(OH)₄). wikipedia.orgnumberanalytics.com It is considered the fundamental building block for all silicified organisms. nih.gov this compound is formed through the hydration of silica, a process where water molecules react with quartz or other silica minerals. wikipedia.orgyoutube.com Theoretical calculations show that the dissolution of silica in water proceeds by forming a SiO₂·2H₂O complex, which then becomes this compound. wikipedia.org While other simple silicic acids can be identified in dilute aqueous solutions, this compound is the key soluble species found throughout the world's oceans, from surface waters to deep-sea environments. wikipedia.orgnih.govyoutube.com Its concentration varies significantly with location and depth; surface waters are generally undersaturated with DSi due to biological uptake, while concentrations increase with depth as biogenic silica dissolves. wikipedia.orgmbari.org
The biogeochemical cycle of silicon in the oceans is primarily regulated by a group of algae known as diatoms. wikipedia.orgnumberanalytics.com Diatoms are responsible for a significant portion of the ocean's primary productivity, estimated to be as high as 45%. researchgate.netpsu.edu These organisms actively take up this compound from the water column and polymerize it into biogenic silica (amorphous hydrated silicon dioxide) to construct their intricate cell walls, called frustules. wikipedia.orgnumberanalytics.com This process, known as the "silica pump," effectively transports silicon from the surface to the deep ocean when the diatoms die and sink. researchgate.netpsu.edu The availability of this compound is a critical factor controlling diatom populations; where it is abundant, diatoms often dominate the phytoplankton community. researchgate.net
While diatoms have long been considered the dominant players, recent research has revealed that smaller organisms, such as picophytoplankton (<2–3 μm), also contribute to silica cycling. nih.govnih.gov Studies have shown that some picocyanobacteria and other picoeukaryotes can accumulate significant amounts of biogenic silica despite lacking silicon-dependent structures like frustules. nih.govnih.gov This discovery challenges the traditional view of a diatom-dominated silicon cycle and suggests that these abundant, widely distributed microorganisms may play a previously unrecognized but important role in marine biogeochemical processes, particularly in the vast, nutrient-poor regions of the open ocean. nih.gov
Table 1: Key Bioregulators of the Oceanic Silicon Cycle
| Bioregulator Group | Primary Role in Silicon Cycle | Mechanism of Action | Significance |
| Diatoms | Major consumers of this compound; primary drivers of the "silica pump". wikipedia.orgresearchgate.net | Polymerize this compound into biogenic silica to form cell walls (frustules). wikipedia.org | Responsible for up to 45% of total oceanic primary production and major contributors to carbon and silica export to the deep ocean. researchgate.netpsu.edu |
| Picophytoplankton | Accumulate biogenic silica, contributing to the overall silicon pool. nih.govnih.gov | Uptake of this compound and intracellular accumulation of silica. nih.gov | Challenges the diatom-only model of the silicon cycle; potentially significant in oligotrophic open oceans due to high abundance. nih.gov |
| Radiolarians & Sponges | Secondary contributors to biogenic silica production. nih.gov | Form siliceous skeletons and spicules. nih.gov | Play a role in the long-term geological sequestration of silica. ajsonline.org |
The regeneration of this compound from biogenic silica is a crucial part of the oceanic silicon cycle, ensuring its continued availability for primary producers. When siliceous organisms like diatoms die, their frustules sink through the water column. numberanalytics.commbari.org A significant portion of this biogenic silica dissolves before it reaches the seafloor, releasing this compound back into the water, particularly in the deep ocean. wikipedia.orgmbari.org This process is why DSi concentrations are typically low at the surface and increase with depth. wikipedia.orgmbari.org
At the sediment-water interface, the dissolution continues. It is estimated that over 90% of the biogenic silica that reaches the seafloor is recycled back into the water column as this compound. wikipedia.org This dissolved silica can then be transported by upwelling and ocean currents back to the sunlit surface layers, where it can be utilized again by phytoplankton. wikipedia.org The rate of dissolution can be influenced by various factors, including temperature and bacterial activity, with studies showing that dissolution rates can be lower for diatoms within aggregates compared to freely suspended cells. researchgate.net This complex interplay of biological uptake, sinking, and dissolution maintains the dynamic balance of silicon in marine ecosystems.
Terrestrial Silicon Cycle in Soil-Plant Ecosystems
In terrestrial environments, this compound is the critical link between the vast, largely unavailable pool of silicon in soil minerals and the silicon utilized by plants for growth and defense.
Silicon is the second most abundant element in the Earth's crust and exists in soil in many forms, including crystalline primary and secondary minerals (e.g., quartz, feldspars, clays) and amorphous silica from both mineral and biogenic sources (e.g., phytoliths). nih.gov However, plants can only absorb silicon in its soluble, monomeric form: this compound (also referred to as monosilicic acid). nih.govresearchgate.neticar.org.in This plant-available form is present in the soil solution at concentrations typically ranging from 0.1 to 0.6 mM. researchgate.net The process of chemical weathering and the dissolution of soil minerals gradually releases this compound into the soil water. impellobio.com
Plant uptake of this compound from the soil solution occurs through the roots via several mechanisms described as passive, active, and rejective. researchgate.net
Passive Uptake: In many plants, particularly grasses, silicon uptake is a passive process driven by the transpiration stream. As the plant absorbs water, this compound is carried along with it into the roots and transported via the xylem throughout the plant. nih.govimpellobio.com
Active Uptake: Some plant species, such as rice and sugarcane, possess specific transporter proteins that actively pull this compound from the soil into the roots, allowing them to accumulate silicon at levels much higher than those in the surrounding soil solution. icar.org.in Once inside the plant, the this compound is distributed and polymerizes into solid amorphous silica structures known as phytoliths, which deposit in cell walls, cuticles, and other tissues. wikipedia.orgimpellobio.com
The presence and concentration of this compound in the soil solution can influence the soil's chemical environment and the availability of other essential nutrients. Research indicates that silicic acid can compete with other substances for binding sites on the surfaces of soil minerals like iron and aluminum oxides. nih.govnih.gov
A significant finding is its effect on phosphorus availability. By competing with phosphate (B84403) for adsorption sites on soil particles, this compound can displace bound phosphate, releasing it into the soil solution and making it more available for plant uptake. nih.gov Similarly, silicon application has been shown to have synergistic effects with other nutrients. Studies have demonstrated that it can increase the uptake and transport of nitrogen, potassium, and calcium, leading to higher concentrations of these elements in plant tissues. tandfonline.comjournalresearchijf.com Furthermore, this compound can affect the solubility and mobility of heavy metals and other elements like aluminum and manganese, which can mitigate their potential toxicity to plants. journalresearchijf.com
Table 2: Summary of this compound's Influence on Soil Properties
| Soil Property/Process | Effect of this compound | Research Finding |
| Nutrient Availability | Increases availability of Phosphorus (P). nih.gov | Competes with phosphate for binding sites on soil mineral surfaces, mobilizing P into the soil solution. nih.gov |
| Nutrient Uptake | Enhances uptake of Nitrogen (N), Potassium (K), and Calcium (Ca). journalresearchijf.com | Has a synergistic effect, preventing leaching and improving absorption of key macronutrients. journalresearchijf.com |
| Heavy Metal Toxicity | Reduces availability and uptake of toxic metals (e.g., Al, Mn). journalresearchijf.com | Interacts with heavy metals in the soil, reducing their solubility and transport into the plant. journalresearchijf.com |
| Soil Structure | Can influence mineral formation. nih.gov | At high concentrations near saturation, can contribute to the formation of secondary clay minerals. nih.gov |
Role of Plant Associations in Silicon Migration and Transformation
The interaction between plants and soil microorganisms, particularly mycorrhizal fungi, plays a significant role in the migration and transformation of silicon (Si) in terrestrial ecosystems. Plants absorb silicon primarily in the form of monosilicic acid (this compound) from the soil solution. britannica.com This process, however, is significantly influenced by symbiotic associations with fungi.
Arbuscular mycorrhizal fungi (AMF) are integral to the nutrient cycling in many ecosystems and can enhance plant growth by improving the uptake of essential elements. tandfonline.com Research has demonstrated that AMF associations can significantly increase the accumulation of silicon in plants. researchgate.netresearchgate.net This is achieved through several mechanisms:
Direct Uptake by Hyphae : Studies have shown that AMF hyphae can directly absorb and transport silicon to the host plant. For instance, in rice, supplying silicon exclusively to the fungal hyphae resulted in a significant increase in the silicon content of the roots, demonstrating direct uptake and transport. researchgate.netacs.org
Increased Silicate (B1173343) Dissolution : The fungal symbionts can alter the rhizosphere environment, potentially increasing the dissolution of less available silicate minerals, thereby transforming them into plant-available this compound. researchgate.netnih.gov
Upregulation of Plant Transporters : AMF colonization has been found to upregulate the expression of the plant's own silicon transporter genes, such as Lsi1 and Lsi2 in rice, which enhances the plant's capacity to absorb silicic acid from the soil. researchgate.netnih.gov
This symbiotic relationship appears to be mutually beneficial. Not only do the fungi aid the plant in silicon acquisition, but silicon application has also been shown to increase the rate of AMF colonization in plant roots. researchgate.netnih.gov The enhanced silicon uptake mediated by mycorrhizal fungi can improve plant resilience to various stresses, including those from root herbivores. researchgate.net Different species of AMF can have varying effects on silicon uptake and can regulate the conversion of different silicon fractions in the rhizosphere soil, highlighting the complexity of these interactions. tandfonline.com
Geochemical Processes Involving this compound
Natural Formation through Hydration of Silicate Minerals (e.g., Quartz)
This compound is the primary form of dissolved silica in most natural waters and is a crucial component of the global silicon cycle. Its formation is fundamentally linked to the chemical weathering of silicate minerals, which constitute the vast majority of the Earth's crust. conicet.gov.ar The process involves the hydration and hydrolysis of these minerals when they come into contact with water.
The dissolution of quartz (crystalline SiO₂), a common silicate mineral, into this compound can be represented by the following reaction: SiO₂(s) + 2H₂O(l) ⇌ Si(OH)₄(aq)
However, the kinetics of quartz dissolution at ambient temperatures are very slow. conicet.gov.ar Therefore, while quartz is a vast reservoir of silicon, its direct weathering has a limited control on the concentration of dissolved silica in many groundwaters. conicet.gov.ar The weathering of more reactive silicate minerals, such as aluminosilicates (e.g., feldspars) and amorphous silica (e.g., volcanic glass, opal), are often the more significant sources of this compound in natural waters. conicet.gov.arnih.gov
The concentration of this compound formed from the dissolution of quartz is dependent on temperature, with solubility increasing significantly at higher temperatures. conicet.gov.arnih.gov In contrast, amorphous silica is considerably more soluble than quartz at room temperature. conicet.gov.ar The initial stages of mineral dissolution can be complex, sometimes producing polymeric silica species that later convert to the monomeric this compound form over time. nih.gov Ultimately, the interaction of water with various rock-forming minerals leads to the release of this compound into soil solutions, groundwater, and surface waters, making it available for biological and further geochemical processes. nih.govdistantreader.org
Role in Hydrothermal Systems and Siliceous Deposit Formation
Hydrothermal systems, such as those associated with hot springs and geysers, are environments where the role of this compound in geochemical processes is particularly pronounced. Geothermal waters become enriched with high concentrations of dissolved silica as a result of high-temperature water-rock interactions deep underground. researchgate.net These fluids can become supersaturated with respect to amorphous silica as they ascend to the surface and cool, or as a result of boiling and evaporation. stanford.edu
This supersaturation drives the polymerization of this compound, leading to the formation of colloidal silica particles. nih.govnih.gov These particles then aggregate and precipitate, forming extensive deposits known as siliceous sinter. britannica.comstanford.edunumberanalytics.com Sinter deposits are direct surface indicators of high-temperature (>175°C) geothermal reservoirs.
The formation of these deposits occurs in several stages:
Polymerization and Nucleation : As the supersaturated hydrothermal solution cools, this compound molecules polymerize to form dimers and small oligomers, which then act as nuclei for particle formation. nih.gov
Particle Growth : These initial nuclei grow into larger colloidal silica particles. nih.gov
Deposition : The colloidal silica precipitates, often with the help of microbial surfaces that act as nucleation sites, to form opaline sinter. britannica.comleeds.ac.uk
The physical and chemical conditions of the hydrothermal environment, including temperature, pH, flow rate, and the presence of microbial mats, influence the texture and morphology of the resulting sinter deposits. stanford.edubritannica.com Over geological time, the initial amorphous opal-A of the sinter undergoes diagenetic transformations into more stable silica phases like opal-CT and eventually quartz, though the original environmentally significant textures are often preserved. stanford.edu
Hydro-geochemistry of this compound in Groundwater
The concentration of this compound in groundwater is governed by a complex interplay of hydrogeological and geochemical factors. Typical concentrations in surface and groundwater can range from 1 to 100 mg/L (as SiO₂). apecwater.com The primary source of this dissolved silica is the chemical weathering of silicate minerals within the aquifer matrix. conicet.gov.ar
Several key processes control groundwater silica concentrations:
Mineral Weathering : The dissolution of silicate minerals, particularly more reactive forms like amorphous silica (e.g., volcanic glass, biogenic silica) and aluminosilicates, is the main source of this compound. conicet.gov.ar In many groundwater systems, the water is undersaturated with respect to amorphous silica but oversaturated with respect to quartz, indicating that the dissolution of amorphous forms likely controls the high dissolved silica concentrations. conicet.gov.ar
pH : The solubility of quartz and other silica forms is pH-dependent, though undissociated this compound is the dominant species below a pH of about 9.5. conicet.gov.ar In acidic groundwater (pH < 4.8), the solubility may be controlled by equilibrium with clay minerals like kaolinite, while in near-neutral to alkaline waters, equilibrium with other secondary minerals like hydroxyaluminosilicates can be the controlling factor. researchgate.net
Water-Rock Contact Time : While prolonged contact time would be expected to increase dissolution, studies in some catchments show that dissolved silica concentrations can be independent of the contact time, suggesting that water flow through preferential pathways and mixing of water from different sources (e.g., soil water and bedrock water) can be more dominant controls. researchgate.net
Mixing of Water Sources : In many catchments, the final silica concentration in streams and springs is a result of the mixing of waters from geochemically distinct sources, such as shallow soil water with low silica content and deeper bedrock groundwater with higher silica content. researchgate.net
The table below provides a summary of typical this compound (reported as SiO₂) concentrations found in various water sources.
| Water Source | Typical SiO₂ Concentration (mg/L) | Primary Controlling Factors |
| Shallow Groundwater | 19.6 - 72.9 (Average ~60) conicet.gov.ar | Weathering of amorphous silica; lithology conicet.gov.ar |
| Surface Water (Streams) | ~10 conicet.gov.ar | Mixing with groundwater; biological uptake |
| Surface Water (Ponds) | < 5 conicet.gov.ar | Biological uptake (e.g., diatoms) |
| General Groundwater | 1 - 100 apecwater.com | Mineral weathering; pH; contact time |
Orthosilicic Acid in Advanced Materials Science and Biotechnological Applications Non Clinical
Synthesis of Ordered Mesoporous Silica (B1680970) Materials
Orthosilicic acid (Si(OH)4), as the fundamental precursor to silica, plays a pivotal role in the bottom-up synthesis of highly ordered mesoporous silica materials. Although stable only at very low concentrations in aqueous solutions, its formation and subsequent condensation are central to sol-gel processes that utilize silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS) or aqueous solutions of sodium silicate (B1173343). google.com The hydrolysis of these precursors in solution generates this compound and its initial oligomers, which then polymerize around a templating agent to form a structured silica framework.
Templated Condensation of this compound for MCM-41 and SBA-15
The synthesis of highly ordered mesoporous materials such as MCM-41 (Mobil Composition of Matter No. 41) and SBA-15 (Santa Barbara Amorphous No. 15) is a testament to the controlled condensation of this compound units around self-assembled surfactant structures. wikipedia.orgresearchgate.net This process, known as templated synthesis, allows for precise control over the final material's pore size, pore volume, and surface area. wikipedia.orgtandfonline.com
For MCM-41, the synthesis typically involves a cationic surfactant, most commonly cetyltrimethylammonium bromide (CTAB), which forms rod-like micelles in an aqueous solution. wikipedia.orgresearchgate.net When a silica precursor such as TEOS is introduced and hydrolyzed to form this compound, the resulting silicate species are attracted to the positively charged surfactant micelles. These silicate species condense around the micellar rods, which act as a template. Subsequent removal of the organic template through calcination or solvent extraction results in a rigid silica structure with a hexagonally ordered array of uniform, cylindrical mesopores. wikipedia.orgmdpi.com
The synthesis of SBA-15 follows a similar principle but utilizes a different type of template: a non-ionic, triblock copolymer, typically Pluronic P123. acs.orgnih.gov The synthesis is conducted under acidic conditions, which facilitates the interaction between the neutral polymer template and the condensing silica species derived from this compound. mdpi.com The resulting SBA-15 material is characterized by a hexagonal arrangement of uniform pores, but with significantly thicker pore walls compared to MCM-41, granting it superior thermal and hydrothermal stability. researchgate.netnih.gov The surface of SBA-15 is rich in silanol (B1196071) groups (Si-OH), which are reactive sites crucial for subsequent functionalization. mdpi.com
Table 1: Comparison of MCM-41 and SBA-15 Synthesis Parameters
| Feature | MCM-41 | SBA-15 |
| Primary Template | Cationic Surfactant (e.g., CTAB) wikipedia.org | Non-ionic Triblock Copolymer (e.g., Pluronic P123) acs.org |
| Typical Pore Diameter | 2–6.5 nm wikipedia.org | 5–15 nm nih.gov |
| Pore Wall Thickness | ~1 nm researchgate.net | 3–6 nm mdpi.com |
| Synthesis Condition | Basic or Acidic mdpi.commdpi.com | Acidic mdpi.com |
| Key Advantage | High surface area, uniform pores tandfonline.com | High thermal and hydrothermal stability, thicker walls nih.govmdpi.com |
Applications in Catalysis, Adsorption, and Separation
The unique structural properties of MCM-41 and SBA-15, born from the controlled condensation of this compound, make them exceptional materials for a variety of industrial and scientific applications. tandfonline.comtandfonline.com Their high surface areas, tunable pore sizes, and the presence of reactive silanol groups on their surfaces allow them to be used as efficient adsorbents, catalyst supports, and separation media. wikipedia.orgmdpi.comresearchgate.net
Catalysis: Both MCM-41 and SBA-15 are widely employed as supports for heterogeneous catalysts. wikipedia.orgnih.gov The large, ordered pores facilitate the diffusion of reactants and products, mitigating steric hindrance that can be an issue in microporous materials like zeolites. nih.gov The high surface area allows for excellent dispersion of active metal species, enhancing catalytic efficiency. acs.org While pure silica frameworks lack intrinsic acidity, they can be functionalized or doped with heteroatoms like aluminum to introduce Brønsted acid sites, making them active catalysts for reactions such as cracking and hydrodesulfurization. wikipedia.orgnih.gov Palladium nanoparticles supported on SBA-15, for instance, have shown high efficiency in C-C coupling reactions. rsc.org
Adsorption: The high surface area and pore volume of these materials make them excellent adsorbents. tandfonline.comgychbjb.com They are effective in removing a wide range of pollutants from water and air, including heavy metal ions, organic dyes, and volatile organic compounds. mdpi.comresearchgate.net The surface chemistry can be tailored by grafting specific functional groups (e.g., amino or thiol groups) onto the silanol-rich surface to enhance selectivity and capacity for specific target molecules. mdpi.comoriprobe.com For example, MCM-41 has been shown to be a good adsorbent for biomolecules like amino acids. tandfonline.com
Separation: The uniform and precisely controlled pore sizes of MCM-41 and SBA-15 make them ideal for size-selective separation processes. tandfonline.comresearchgate.net They can be used in chromatography and as membranes for separating molecules based on size. The robust nature of SBA-15, in particular, allows for its use in separations under harsh environmental conditions. mdpi.com
Table 2: Selected Applications of MCM-41 and SBA-15
| Application Area | Material | Specific Use Example | Reference |
| Catalysis | SBA-15 | Support for NiMo catalysts in hydrodesulfurization (HDS) of heavy gas oil. | nih.gov |
| MCM-41 | Support for Vitamin B12 to catalyze oxygen transfer to olefins. | tandfonline.com | |
| SBA-15 | Support for Palladium (Pd) nanoparticles in C-C coupling reactions. | rsc.org | |
| Adsorption | MCM-41 | Removal of basic amino acids (e.g., lysine) from solution. | tandfonline.com |
| SBA-15 | Removal of heavy metal ions (e.g., Pb(II), Cd(II)) and organic pollutants. | mdpi.comoriprobe.com | |
| MCM-41 | CO2 capture via amine-functionalized surfaces. | mdpi.com | |
| Separation | MCM-41 | Host material for purification of biomolecules. | tandfonline.com |
| SBA-15 | Chromatographic separation media. | mdpi.com |
Role in Silicon-Based Technologies
The controlled generation and polymerization of this compound are fundamental not only to mesoporous materials but also to the fabrication of key components in modern electronics and photonics. From the silicon wafers that form the heart of microchips to the silica-based fibers that carry global communications, the underlying chemistry involves the precise manipulation of silicon-oxygen bonds originating from this compound or its derivatives.
Advanced Materials for Silicon Chips and Wafers
In semiconductor manufacturing, the creation of integrated circuits on silicon wafers involves depositing and patterning a series of thin films. This compound chemistry, via sol-gel or chemical vapor deposition (CVD) processes using precursors like TEOS, is essential for producing high-purity silicon dioxide (SiO₂) films. These films serve as crucial insulators and dielectrics.
A significant advancement in transistor technology is the use of high-k dielectrics, such as hafnium oxide (HfO₂), to replace traditional SiO₂ as the gate insulator. cebasolutions.com This allows for smaller transistors with reduced gate leakage currents and improved performance. cebasolutions.com Furthermore, techniques like strained silicon, which involves stretching the silicon lattice to enhance electron mobility, are key to creating faster and more power-efficient processors. cebasolutions.com
Moreover, mesoporous silica films, derived from the templated condensation of this compound, are being explored as templates for next-generation electronic devices. dtic.mil By growing a thin film of a material like MCM-41 on a silicon substrate with pores oriented perpendicular to the surface, a template is created. dtic.mil This template can be used to deposit an ordered array of quantum dots (e.g., Germanium) onto the silicon substrate, a critical step toward fabricating advanced electronic devices that operate on quantum effects. dtic.milosti.gov
Development of Fiber Optic Sensors
Silica is the primary material for optical fibers due to its excellent light transmission properties. The development of specialized fiber optic sensors often involves modifying the fiber by coating it with sensitive materials, a process where sol-gel chemistry based on this compound is frequently used. researchgate.net These sensors leverage changes in light properties—such as intensity, wavelength, or polarization—to detect various physical and chemical parameters. sci-hub.box
Silica films created through the sol-gel process can be used as a pH-sensitive layer on optical fibers. researchgate.net These films, formed by encapsulating a pH-responsive indicator within a silica gel matrix, offer good thermal stability and durability. researchgate.net Coating fiber optics with a SiO₂ layer has been shown to improve the sensitivity, stability, and reversibility of pH sensing, which is crucial for applications like monitoring the integrity of wellbore cement in harsh environments. researchgate.net Researchers have also developed novel fiber optic sensors for real-time monitoring of silica scale formation itself in geothermal water, where the sensor detects changes in the refractive index as silica (originating from this compound in the water) deposits onto the fiber core. researchgate.net
This compound as a Precursor for Functionalized Siloxanes
While this compound is notoriously unstable and readily condenses, recent breakthroughs have enabled its isolation and use as a direct building block for advanced materials. researchgate.netnih.gov This opens new pathways for the synthesis of well-defined, functionalized siloxanes, which are polymers with a silicon-oxygen backbone (...-Si-O-Si-...).
Researchers have developed a non-aqueous method to selectively synthesize and isolate this compound, as well as its small oligomers (dimer, trimer, and tetramer), as stable, crystalline solids. researchgate.netnih.gov This was achieved by using organic solvents and stabilizing the molecules through hydrogen bonding with tetrabutylammonium (B224687) halides. researchgate.netnih.gov
The availability of pure this compound as a starting reagent is a significant advance for materials science. nih.gov It allows for the precise, step-wise synthesis of functionalized oligosiloxanes. researchgate.net By reacting the isolated this compound with organosilyl chlorides, for example, it is possible to create specific siloxane structures with tailored organic functionalities. This bottom-up approach provides unprecedented control over the final molecular architecture, which is difficult to achieve through the traditional hydrolysis and condensation of organosilane precursors. nih.gov These well-defined functionalized siloxanes are valuable for creating new polysiloxanes and hybrid organic-inorganic materials with precisely controlled structures for a wide array of advanced applications. nih.govencyclopedia.pub
Environmental Remediation and Industrial Process Enhancement
This compound and its precursors are instrumental in various environmental and industrial applications, from decontaminating polluted soils to improving the efficiency of resource extraction and converting industrial waste into valuable products.
Soil Decontamination Methodologies
The application of silicon-releasing compounds, which yield this compound in the soil solution, presents a significant methodology for the in-situ decontamination of soils, particularly those contaminated with heavy metals. The primary mechanism is the immobilization of toxic metals, which reduces their bioavailability and uptake by plants. nih.gov This process is achieved through two principal actions: the elevation of soil pH and the formation of stable metal-silicate complexes. nih.gov
The introduction of soluble silicates can increase the pH of acidic soils. nih.gov This change in pH reduces the solubility and mobility of various heavy metals, such as cadmium (Cd) and lead (Pb). nih.govplos.org For instance, the application of Si-rich materials like fly ash and steel slag has been shown to raise soil pH, leading to a decrease in the phyto-availability of heavy metals by at least 60%. nih.gov
Furthermore, in aqueous environments, soluble silicate hydrolyzes to form gelatinous metasilicic acid (H₂SiO₃), which can adsorb heavy metals. nih.gov this compound can also react with metal ions to form insoluble metal silicates, effectively locking them within the soil matrix. nih.gov It has also been proposed that in the presence of aluminum (Al), this compound can form hydroxyaluminosilicate (HAS) complexes, mitigating aluminum toxicity to plants. nih.gov This immobilization strategy is a key component of phytoremediation, where plants are used to extract or stabilize contaminants. By applying silica, plants may preferentially take up silicon over certain heavy metals like arsenic, reducing the accumulation of toxins in the plant tissues. youtube.com
General strategies for soil remediation can be categorized as follows:
Ex-situ methods: These involve the excavation of contaminated soil for treatment elsewhere, using techniques like soil washing or thermal desorption. youtube.comhumintech.com
In-situ methods: These treat the soil in place, often through bioremediation, chemical oxidation, or soil flushing. youtube.comintergeo.gr The use of silicon-based compounds for heavy metal immobilization falls under in-situ chemical treatment.
Containment: This involves isolating the contaminated area using physical barriers or caps. tuiasi.ro
Applications in Tertiary Oil Recovery
In the field of petroleum engineering, tertiary oil recovery, or Enhanced Oil Recovery (EOR), is employed to extract crude oil that remains after primary and secondary recovery methods. wikipedia.org EOR techniques work by altering the properties of the oil or the reservoir rock to improve displacement efficiency. wikipedia.org Silicon-based compounds, particularly in the form of nanoparticles and microemulsions containing this compound precursors, have shown significant potential in chemical EOR applications. researchgate.nettaylorandfrancis.com
The interaction of these silicon-based materials with the reservoir system can lead to several beneficial effects:
Wettability Alteration: Many oil reservoirs are "oil-wet," meaning the oil preferentially adheres to the rock surfaces, making it difficult to displace with water. Silica nanoparticles can adsorb onto the rock surface, altering it to a more "water-wet" state. clemson.edumdpi.com This change facilitates the release of oil from the rock pores.
Interfacial Tension (IFT) Reduction: High interfacial tension between oil and water creates capillary forces that trap oil in small pores. researchgate.net Surfactant-based systems, sometimes used in conjunction with silica nanoparticles, can significantly lower this IFT, allowing the trapped oil to be mobilized and recovered. researchgate.netyoutube.com
Mobility Control: The injection of polymer solutions can increase the viscosity of the water phase, improving the sweep efficiency by preventing the water from bypassing the oil. researchgate.net While not a direct application of this compound, this is a common chemical EOR method often used alongside other chemical agents.
Research has demonstrated that injecting fluids containing silicon nanoparticles can result in additional oil recovery. For example, one study noted that the alternative injection of silicon nanoparticles recovered about 7.6% of the original oil in place in a fractured core. youtube.com The optimal concentration of silica nanoparticles is crucial, as too high a concentration can lead to pore plugging, while an optimal concentration enhances recovery mechanisms. mdpi.com
Conversion of Industrial Byproducts (e.g., Granulated Slag) into Silicon Fertilizers
Industrial byproducts, particularly slag from the iron and steel manufacturing industries, serve as a significant source for producing silicon fertilizers. nih.govnih.gov These materials are rich in silicates, such as calcium silicate (CaSiO₃), which can be processed and applied to agricultural soils to provide plant-available silicon. nih.govgrowerssecret.com The use of slag as a fertilizer began in the 1950s to improve degraded rice paddy soils. growerssecret.com
The conversion process leverages the chemical composition of the slag. Steel slags, for instance, contain substantial amounts of silicon dioxide (SiO₂) (10–28%) and calcium oxide (CaO) (40–50%). nih.govnih.gov The silicate structure in granulated slag, particularly dicalcium silicate, can be made to release this compound when it reacts with acidic components in the soil. taylorandfrancis.com This process makes the silicon available for uptake by plant roots in the form of silicic acid (H₄SiO₄), the only form plants can absorb. plos.orgnih.gov
The application of these slag-based fertilizers offers multiple benefits:
Improves Soil Fertility: It provides a source of plant-available silicon, which is often deficient in highly weathered tropical and subtropical soils. nih.gov
Enhances Crop Growth and Yield: For silicon-accumulating plants like rice, adequate silicon nutrition is linked to improved growth, development, and yield. nih.govnih.gov
Increases Disease Resistance: Silicon deposition in plant tissues forms a physical barrier against fungal penetration and insect attacks. nih.gov
Corrects Soil Acidity: The high calcium carbonate equivalent of many slags makes them effective liming agents, helping to raise the pH of acidic soils. plos.orgembrapa.br
The efficacy of slag-based fertilizers depends on the availability of silicon in the material, which is influenced by the slag's composition and the manufacturing and cooling processes it underwent. nih.gov
| Industrial Byproduct | Key Silicon Compound | Primary Agricultural Use |
| Steel Slag | Calcium Silicate (CaSiO₃), Dicalcium Silicate (Ca₂SiO₄) | Silicon fertilizer, Soil liming agent |
| Iron Slag | Silicates | Silicon fertilizer |
| Fly Ash / Bottom Ash | Silicon Dioxide (SiO₂) | Potential source for Si fertilizer, Soil ameliorant |
Applications in Biomaterials and Biomineralization Engineering (Excluding Direct Human Clinical Outcomes)
In the realm of biomaterials science, this compound is investigated for its role in fundamental biological processes at the cellular level, particularly in the formation and maintenance of connective tissues. These non-clinical, in vitro studies provide foundational knowledge for the future design of biomaterials for tissue engineering.
Influence on Collagen Synthesis in in vitro Cell Cultures
This compound has been identified as a key signaling molecule that stimulates the synthesis of type 1 collagen, the most abundant protein in the extracellular matrix of bone and skin. colasil.comnih.gov In vitro studies using various human cell lines have consistently demonstrated this effect.
Research involving human osteoblast-like cells (MG-63, HCC1, and primary cells) and skin fibroblasts has shown that treatment with physiological concentrations of this compound significantly increases the production of type 1 collagen. colasil.comnih.gov The stimulatory effect is dose-dependent, with optimal concentrations observed at 10 and 20 µM. colasil.comnih.govkcl.ac.uk At these concentrations, collagen type 1 synthesis in MG-63 and HCC1 cell lines increased by a factor of 1.75 and 1.8, respectively. colasil.comkcl.ac.uk Interestingly, a higher concentration of 50 µM resulted in a smaller, though still significant, increase in collagen synthesis. colasil.comnih.gov
The proposed mechanism for this stimulation does not appear to involve the upregulation of collagen type 1 gene expression. colasil.comnih.gov Instead, evidence suggests that this compound may modulate the activity of prolyl hydroxylase, a crucial enzyme in the post-translational modification and stabilization of procollagen (B1174764) chains. colasil.comnih.gov The stimulatory effect of this compound on collagen synthesis was nullified when prolyl hydroxylase inhibitors were introduced, supporting this hypothesis. colasil.comnih.gov
Table: Effect of this compound on Type 1 Collagen Synthesis in Human Cell Cultures Data synthesized from Reffitt et al., 2003. colasil.comnih.govkcl.ac.ukresearchgate.net
| Cell Line | This compound Concentration | Fold Increase in Collagen Synthesis (Compared to Control) |
| MG-63 (Osteoblast-like) | 10 µM | 1.75 |
| MG-63 (Osteoblast-like) | 20 µM | 1.75 |
| MG-63 (Osteoblast-like) | 50 µM | 1.45 |
| HCC1 (Early Osteoblastic) | 10 µM - 20 µM | ~1.8 |
| Primary Osteoblast-like | 10 µM | 1.45 |
| Primary Osteoblast-like | 20 µM | 1.3 |
| Skin Fibroblasts | 10 µM - 20 µM | Significant increase (less than osteoblastic cells) |
Promotion of Osteoblastic Differentiation in in vitro Cell Cultures
Beyond its role in collagen synthesis, this compound actively promotes the differentiation of osteoprogenitor cells into mature osteoblasts. This is a critical process in bone formation (osteogenesis). In vitro experiments have provided substantial evidence for this pro-osteogenic activity.
Treatment of human osteoblast-like cells (MG-63) and human mesenchymal stem cells (hMSCs) with this compound has been shown to enhance several markers of osteoblastic differentiation. colasil.comnih.gov Key findings include:
Increased Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. This compound at concentrations of 10 and 20 µM significantly increased ALP activity and gene expression in MG-63 cells. colasil.comkcl.ac.uk
Enhanced Osteocalcin (B1147995) Production: Osteocalcin is a late-stage marker of osteoblast differentiation and is involved in bone mineralization. This compound treatment led to a significant increase in both osteocalcin protein levels and gene expression. colasil.comkcl.ac.uk
Upregulation of Osteogenic Transcription Factors: Studies have found that this compound can enhance the expression of key transcription factors like Runt-related transcription factor 2 (RUNX2), which is a master regulator of osteogenesis. semanticscholar.org
Modulation of Signaling Pathways: The pro-osteogenic effects of this compound have been linked to specific molecular pathways. One study identified that this compound stimulates osteoblast differentiation by upregulating microRNA-146a (miR-146a), which in turn antagonizes NF-κB activation, a pathway known to inhibit bone formation. nih.gov Other research has implicated the PI3K-Akt-mTOR pathway and the miR-130b/PTEN signaling axis in this compound-mediated osteogenesis. semanticscholar.orgnih.gov
These findings collectively indicate that this compound not only provides a substrate for matrix production via collagen synthesis but also actively directs stem and precursor cells toward the osteoblastic lineage, a cornerstone of biomineralization engineering. researchgate.netnih.gov
Mechanisms of Silicon Incorporation into Apatitic Structures (theoretical and material-level studies)
The incorporation of silicon into apatitic structures, such as hydroxyapatite (B223615) (HA), has been a subject of significant material-level research due to its potential to create more bioactive materials. The primary mechanism involves the substitution of phosphate (B84403) (PO₄³⁻) groups in the hydroxyapatite lattice with silicate (SiO₄⁴⁻) groups. researchgate.net This substitution is chemically confirmed and leads to the formation of silicon-substituted hydroxyapatite (Si-HA). nih.gov
The process is often achieved through aqueous precipitation reactions or solid-state reactions at high temperatures. nih.govjmaterenvironsci.com For instance, single-phase Si-HA can be produced by calcining a silicon-substituted apatite precursor at temperatures above 700°C. nih.gov From a theoretical standpoint, this substitution introduces structural and charge imbalances that alter the material's properties. To maintain charge neutrality after replacing a trivalent phosphate group with a tetravalent silicate group, a corresponding loss of a hydroxyl (OH⁻) group from the apatite structure is necessary. researchgate.netnih.gov This can be represented by the formula: Ca₁₀(PO₄)₆₋ₓ(SiO₄)ₓ(OH)₂₋ₓ. researchgate.net
This increased disorder and altered surface chemistry are believed to be key to the enhanced bioactivity of Si-HA. The dissolution-precipitation process, critical for bonding with bone tissue, is accelerated. jmaterenvironsci.comresearchgate.net When exposed to simulated body fluid (SBF), a dissolution of ions from the Si-HA surface occurs, followed by the precipitation of a new, biologically active apatite layer. nih.gov The presence of silanol (Si-OH) groups on the material's surface is thought to provide nucleation sites that facilitate this apatite formation. researchgate.net
Table 1: Effects of Silicon Substitution on Hydroxyapatite Structure
| Parameter | Change upon Silicon Incorporation | Reference |
|---|---|---|
| Primary Mechanism | Substitution of PO₄³⁻ with SiO₄⁴⁻ | researchgate.netnih.gov |
| Charge Balance | Loss of OH⁻ groups to maintain neutrality | researchgate.netnih.gov |
| Lattice Parameter 'a' | Small decrease | nih.gov |
| Lattice Parameter 'c' | Small increase | nih.gov |
| Crystallinity | Slight lowering | jmaterenvironsci.com |
| Tetrahedral Distortion | Increase in the PO₄ tetrahedra | nih.govjmaterenvironsci.com |
| Bioactivity | Enhanced dissolution and apatite layer formation | jmaterenvironsci.com |
Modulation of Biomineralization by Peptides and Amines (e.g., Silaffins in in vitro systems, non-human focus)
The process of biomineralization, where organisms produce inorganic structures, is tightly regulated by organic macromolecules. In non-human systems like diatoms, the formation of intricate silica (SiO₂) shells, or frustules, from this compound is mediated by specific proteins and amines. nih.govnih.gov Among the most studied of these are silaffins, a family of peptides, and long-chain polyamines (LCPAs). pnas.orgresearchgate.net
In vitro studies have demonstrated that silaffins can directly mediate the precipitation of silica from a supersaturated solution of silicic acid under mild conditions (e.g., pH 5.5). nih.gov These peptides are characterized by extensive post-translational modifications, including the polyamination of lysine (B10760008) residues and phosphorylation of serine residues. nih.govresearchgate.net Native, fully modified silaffins are highly effective at silica precipitation, whereas their unmodified or partially modified counterparts may show little to no activity, highlighting the crucial role of these modifications. nih.govpnas.org The amount of silica precipitated is directly proportional to the quantity of silaffin in the reaction. nih.gov
The proposed mechanism suggests that the highly cationic LCPAs and silaffins act as flocculants for negatively charged silica nanoparticles or precursors that form from the polymerization of this compound. nih.gov This interaction leads to the rapid aggregation and precipitation of silica. A phase-separation model has also been proposed, where LCPAs form microdroplets that concentrate silicic acid at their interface, accelerating its polymerization. nih.gov
Different types of silaffins and other related proteins, such as silacidins, can work synergistically to control the morphology of the precipitated silica. researchgate.net For example, native silaffin-2 (natSil-2), a highly polyanionic phosphoprotein, lacks intrinsic silica-forming activity but can modulate the activity of silaffin-1A (natSil-1A) and LCPAs. pnas.org In vitro, combining these components can generate porous silica structures with pore sizes reminiscent of those found in diatom biosilica, demonstrating a sophisticated level of control exerted by these biomolecules. pnas.org
Table 2: Key Biomolecules in Diatom In Vitro Biomineralization
| Biomolecule | Type | Role in Silica Precipitation (from this compound) | Reference |
|---|---|---|---|
| Silaffin-1A | Cationic Peptide (Post-translationally modified) | Directly induces rapid silica precipitation. | nih.gov |
| Long-Chain Polyamines (LCPAs) | Cationic Amines | Induce rapid silica precipitation, often requiring phosphate. | nih.gov |
| Silaffin-2 | Anionic Phosphoprotein | Modulates the activity of silaffins and LCPAs; regulates structure. | pnas.org |
| Silacidins | Acidic Proteins | Precipitate silica in the presence of LCPAs; role in low-silicon conditions. | researchgate.net |
Role in Enhancing Resistance to Fungal Infections and Abiotic Stress in Plants
Plants absorb silicon in the form of monosilicic or this compound [Si(OH)₄], which is then transported and deposited within various plant tissues. researchgate.netnih.gov This accumulation plays a significant role in enhancing plant resilience to both biotic stresses, particularly fungal infections, and a range of abiotic stresses. abrinternationaljournal.orgnih.gov
Resistance to Fungal Infections: Silicon-induced resistance to fungal pathogens is attributed to two primary mechanisms. researchgate.netnih.gov
Physical/Mechanical Barrier: Upon uptake, silicon is polymerized into amorphous silica (SiO₂·nH₂O) and deposited in the apoplast, particularly in epidermal cell walls, forming a physical barrier. researchgate.netcanadianwollastonite.com This silicification reinforces the cell walls, increasing their strength and rigidity, which physically impedes the penetration of fungal hyphae. imskolkata.orgoup.com This "silica shield" is a well-documented frontline defense. nih.gov
Biochemical Defense Activation: Beyond a passive barrier, soluble silicic acid is considered biologically active and can prime the plant's natural defense systems. canadianwollastonite.comoup.com Si-treated plants often exhibit a faster and stronger activation of defense responses upon pathogen attack. This includes the enhanced production of defense-related compounds such as phenolics, flavonoids, and phytoalexins, which have antifungal properties. nih.govcanadianwollastonite.comimskolkata.org Furthermore, the activity of defense-related enzymes like chitinases, peroxidases, and polyphenoloxidases is often elevated in the presence of silicon. canadianwollastonite.com
Table 3: Mechanisms of this compound in Enhancing Plant Resistance
| Stress Type | Mechanism | Description | Reference |
|---|---|---|---|
| Fungal Infections | Physical Barrier | Deposition of amorphous silica in cell walls physically obstructs fungal penetration. | researchgate.netcanadianwollastonite.comimskolkata.org |
| Fungal Infections | Biochemical Priming | Faster and stronger activation of defense pathways, including production of phenolics and defense enzymes. | nih.govcanadianwollastonite.comoup.com |
| Abiotic Stress (Drought, Salinity) | Structural Reinforcement | Strengthened cell walls and cuticles reduce transpiration and water loss. | abrinternationaljournal.orgcanadianwollastonite.com |
| Abiotic Stress (General) | Improved Physiology | Enhanced water and nutrient uptake, and better distribution of elements like Ca and Mn. | nih.govplantvitales.com |
| Abiotic Stress (Metal Toxicity) | Alleviation of Toxicity | Modulates the uptake and compartmentalization of toxic metals. | abrinternationaljournal.orgoup.com |
Modification of Polymeric Materials for Enhanced Properties (e.g., Flame Retardancy)
Silicon-containing compounds, including those derived from this compound chemistry, are increasingly utilized to modify polymeric materials, imparting enhanced properties such as flame retardancy. taylorfrancis.comresearchgate.net These compounds serve as effective, halogen-free flame retardants that improve the fire safety of a wide range of polymers. alfa-chemistry.comnih.gov
The primary flame-retardant mechanism of silicon-based additives is centered on their action in the condensed phase (i.e., within the solid material itself). alfa-chemistry.comnih.gov When a polymer containing a silicone additive is exposed to the heat of a fire, the silicon compound migrates to the surface. alfa-chemistry.com There, it undergoes thermal decomposition to form a stable, insulating surface layer. mdpi.com This layer is primarily composed of silica (SiO₂) or a silicon-carbon composite char. alfa-chemistry.commdpi.com
This protective char layer serves multiple functions:
Barrier Effect: It acts as a physical barrier that insulates the underlying polymer from the heat source, slowing down further thermal decomposition. alfa-chemistry.commdpi.com
Mass Transfer Limitation: The dense layer hinders the escape of flammable volatile gases produced by the degrading polymer, which would otherwise fuel the fire. alfa-chemistry.com
Oxygen Shield: It limits the diffusion of oxygen from the atmosphere to the polymer surface, starving the combustion process. mdpi.com
Different forms of silicon compounds are used, including polysiloxanes, silica, and polyhedral oligomeric silsesquioxanes (POSS). taylorfrancis.commdpi.com Polysiloxanes, for example, have high thermal stability due to the strong Si-O bond. mdpi.com The effectiveness of the flame retardancy can depend on the chemical structure of the silicon compound and its compatibility with the polymer matrix. nih.govmdpi.com In addition to the condensed phase mechanism, some silicon compounds can also absorb significant heat during their thermal decomposition, further slowing the temperature rise of the material. alfa-chemistry.com
Table 4: Silicon-Based Flame Retardants and Their Mechanisms in Polymers
| Type of Silicon Compound | Primary Mechanism | Key Action | Reference |
|---|---|---|---|
| Polysiloxanes (Silicone) | Condensed Phase | Forms a stable silica (SiO₂) char layer on the polymer surface during combustion. | alfa-chemistry.comnih.gov |
| Silica (SiO₂) (as filler) | Condensed Phase | Acts as a filler that supports char formation and provides a thermal shield. | taylorfrancis.commdpi.com |
| Polyhedral Oligomeric Silsesquioxane (POSS) | Condensed Phase | Nano-sized cage-like molecules that enhance thermal stability and char formation. | mdpi.com |
| Organosilanes | Condensed Phase | Used to treat fillers or modify polymers to improve char integrity. | taylorfrancis.com |
Future Research Directions and Emerging Paradigms in Orthosilicic Acid Chemistry
Elucidating Complex Condensation Mechanisms of Orthosilicic Acid
The condensation of this compound is a complex process involving the formation of siloxane (Si-O-Si) bonds and the release of water. This process leads to the formation of dimers, oligomers, and eventually larger silica (B1680970) networks nih.gov. While the general principle of polycondensation is known, the detailed molecular-level mechanisms, particularly in different chemical environments and in the presence of various catalysts or templates, remain an active area of investigation nih.govmdpi.comresearchgate.net.
Research efforts are focused on gaining a deeper understanding of the factors that influence the rate and pathway of condensation, including pH, temperature, concentration, ionic strength, and the presence of organic molecules or ions nih.govfrontiersin.orgmdpi.com. Computational modeling, such as first-principles calculations, is a valuable tool for investigating the potential energy surfaces and transition states involved in the oligomerization of silicic acids mdpi.comresearchgate.netacs.org. These studies aim to clarify the role of different reaction mechanisms, such as nucleophilic attack and proton transfer, which can be influenced by the surrounding environment and the presence of catalysts like amines mdpi.comresearchgate.netacs.org.
Further research is needed to fully elucidate the formation of intermediate species and their structural evolution during condensation. Identifying and characterizing these transient species can provide critical insights into controlling the final structure and properties of the resulting silica materials.
Potential Data Table Example: Activation Energies for this compound Dimerization under Different Conditions
| Condition | Proposed Mechanism | Activation Energy (kJ/mol) | Reference |
| Neutral Aqueous | Single-step, SN2-like | ~127-133 | mdpi.comacs.org |
| Basic Solution | 5-coordinated Si intermediate | ~57-66 | mdpi.com |
| Presence of Amine | Amine-assisted | ~58-63 | researchgate.netacs.org |
Developing Novel Stabilization Strategies for this compound Solutions
Maintaining this compound in a stable, monomeric or low-oligomeric form in aqueous solutions is a significant challenge due to its strong tendency to condense nih.govspringermedizin.de. Developing effective stabilization strategies is crucial for applications requiring soluble and bioavailable silicon.
Current stabilization methods often involve the use of organic molecules that can interact with this compound, preventing or slowing down polymerization. Examples include choline (B1196258) chloride, sorbitol, and polyethylene (B3416737) glycols benchchem.comscienceinhydroponics.comacs.orggoogle.com. These stabilizers are thought to work through various mechanisms, such as forming non-covalent complexes or engaging in hydrogen bonding with the silanol (B1196071) groups benchchem.comscienceinhydroponics.comacs.org.
Future research will focus on discovering and designing new and more efficient stabilizing agents. This includes exploring molecules with specific functional groups and structures that can effectively interact with this compound under various conditions. Understanding the molecular interactions between this compound and stabilizers through advanced spectroscopic techniques and computational modeling will be key to rational design of improved stabilization strategies. The goal is to achieve long-term stability of this compound solutions across a wider range of concentrations and environmental conditions.
Potential Data Table Example: Stability of this compound Solutions with Different Stabilizers
| Stabilizer | Concentration (% w/w) | pH | Temperature (°C) | Stability Duration | Reference |
| Choline Chloride | 47 | Not specified | Room | Not specified | google.com |
| Sorbitol | ~20 | < 2 | Room | At least 1 month | scienceinhydroponics.com |
| Polyethylene Glycol | 20-100 ppm | 7 | Room | Monitored by NMR | acs.org |
| Carnitine Salt/Glycerol | Various | Not specified | Room | Not specified | google.com |
Advanced Modeling of this compound Environmental Interactions
This compound plays a vital role in environmental silicon cycling, influencing soil chemistry, water systems, and the biogeochemical cycle of silicon frontiersin.orgfrontiersin.org. Advanced modeling approaches are essential for understanding and predicting the behavior of this compound in complex environmental matrices.
Research in this area involves developing sophisticated computational models that can simulate the dissolution of silica minerals, the formation and transport of this compound in natural waters and soil solutions, and its interactions with various environmental components, such as organic matter, metal ions, and microorganisms frontiersin.orgfrontiersin.org. These models need to account for factors like pH, temperature, flow rates, and the presence of other dissolved species that can influence this compound concentration and speciation frontiersin.orgmdpi.com.
Future directions include integrating molecular-scale simulation data on condensation and stabilization mechanisms into larger-scale environmental transport and reaction models. This will enable more accurate predictions of silicon bioavailability in different ecosystems and the impact of environmental changes on silicon cycling. Modeling can also help in designing strategies for environmental remediation, such as using silica-based materials for pollutant adsorption.
Potential Data Table Example: Modeled this compound Concentration in Soil Pore Water under Varying Conditions
| Soil Type | pH | Organic Matter Content (%) | Temperature (°C) | Modeled Si(OH)₄ Concentration (mM) | Reference (Modeling Study) |
| Sandy Loam | 6.5 | 2 | 15 | [Data would be generated by model] | [Hypothetical Study] |
| Clay Soil | 7.0 | 4 | 20 | [Data would be generated by model] | [Hypothetical Study] |
| Peaty Soil | 5.5 | 20 | 10 | [Data would be generated by model] | [Hypothetical Study] |
Exploring New Biomimetic Synthesis Approaches for Silicic Materials
Nature offers remarkable examples of controlled silicification, particularly in diatoms and sponges, which synthesize intricate silica structures from this compound under mild conditions using specialized proteins and organic molecules nih.govmdpi.comnih.govmdpi.com. Biomimetic synthesis approaches aim to replicate these natural processes to create novel silicic materials with tailored structures and properties.
Research focuses on identifying and utilizing biomolecules, such as silaffins and other silica-forming proteins, or synthetic mimics that can catalyze and guide the condensation of this compound mdpi.commdpi.compreprints.org. This involves understanding the interactions between these organic templates and silicic acid species at the molecular level mdpi.commdpi.com.
Future research will explore new combinations of biomolecules and synthetic templates, as well as novel reaction conditions, to control the morphology, pore structure, and surface chemistry of synthesized silica materials nih.govnih.gov. This could lead to the development of advanced functional materials for applications in catalysis, separation, and drug delivery, mimicking the precision and complexity observed in natural biosilica.
Potential Data Table Example: Characteristics of Silica Materials Synthesized via Different Biomimetic Approaches
| Biomimetic Agent | This compound Source | Synthesis Conditions | Material Morphology | Pore Size (nm) | Reference |
| Silaffin-like Peptide | TEOS Hydrolysis | Neutral pH, RT | Nanoparticles | Not specified | mdpi.commdpi.compreprints.org |
| Polyamine/Phosphate (B84403) Mix | Silicic Acid Solution | Aqueous, pH 5.5 | Precipitates | Not specified | nih.govmdpi.com |
| Choline-stabilized OSA | TEOS Hydrolysis | Room Temperature | Nano-silica | Not specified | nih.gov |
Expanding Industrial Applications of Tailored Silicic Acid Derivatives
This compound and its derivatives have a wide range of existing and potential industrial applications, including in water treatment, as catalysts, desiccants, adsorbents, and in the production of ceramics and various formulations nih.govfactmr.comontosight.aimarketinsights.reportdatahorizzonresearch.com. Expanding these applications requires developing tailored silicic acid derivatives with specific functionalities and properties.
Future research will focus on synthesizing new organosilicon compounds and hybrid materials derived from this compound. This includes exploring reactions that incorporate organic moieties onto the silicon center or create composite materials with unique characteristics ontosight.aiontosight.ai.
Key areas of development include creating specialized silicic acid derivatives for targeted applications such as enhanced adsorption of specific pollutants in water treatment, improved catalytic activity in chemical synthesis, or novel materials for drug delivery systems factmr.comontosight.aidatahorizzonresearch.com. Research will also focus on developing cost-effective and environmentally friendly synthesis routes for these tailored derivatives, facilitating their broader industrial adoption.
Potential Data Table Example: Properties of Tailored Silicic Acid Derivatives for Industrial Applications
| Derivative Type | Synthesis Method | Key Property for Application | Target Application | Reference (Example) |
| Polyethylene Glycol-modified Silicate (B1173343) | Reaction with Silicic Acid Salt | Surfactancy, Emulsification | Detergents, Cosmetics | ontosight.ai |
| Functionalized Mesoporous Silica | Biomimetic Synthesis/Templating | High Surface Area, Adsorption | Catalysis, Separation | nih.govmdpi.com |
| Stabilized this compound Complex | Various Stabilization Methods | Bioavailability | Agriculture, Nutrition | benchchem.comscienceinhydroponics.comgoogle.comwikipedia.org |
Q & A
Basic Research Questions
Q. How can researchers ensure the stability of monomeric orthosilicic acid (H₄SiO₄) in experimental solutions?
- Methodological Answer : To prevent polymerization, maintain this compound concentrations ≤8.3 mM in acetate-buffered solutions at pH 4.5–4.7. Under these conditions, dimer formation is minimized (<3% after 1.5 hours), as validated by GC/MS and solvent extraction studies . Temperature control (e.g., 25–70°C) and ionic strength adjustments further stabilize monomeric forms.
Q. What analytical techniques are most reliable for quantifying this compound speciation in aqueous systems?
- Methodological Answer : Use a combination of:
- Spectroscopic methods : FTIR or Raman spectroscopy to identify Si-O vibrational modes (e.g., H₄SiO₄ vs. oligomers).
- Chromatography : Ion chromatography paired with conductivity detection for separation and quantification of monomeric vs. polymeric species.
- Mass spectrometry : GC/MS or LC-MS to confirm molecular weights and structural assignments .
Q. How should researchers design experiments to study this compound leaching from silicate materials?
- Methodological Answer :
- Leaching parameters : Vary NaOH/HCl concentrations (e.g., 0.1–2.0 M) to assess pH-dependent dissolution.
- Kinetic modeling : Apply rate equations such as , where is the intrinsic dissolution rate and is activation energy, derived from regression analysis of data collected at 25–70°C .
- Validation : Cross-reference results with stratification methods to separate H₄SiO₄ from colloidal silica .
Advanced Research Questions
Q. What molecular mechanisms explain the pH-dependent dimerization of this compound in neutral aqueous environments?
- Methodological Answer :
- Computational studies : Density functional theory (DFT) reveals a zwitterion isomer (SiO⁻(OH)₂(H₂O)⁺) as an intermediate during dimerization. This species forms hydrogen-bonded networks with water, lowering the activation energy for condensation .
- Experimental validation : Isotopic labeling (e.g., ²⁹Si NMR) tracks Si-O-Si bond formation kinetics under controlled pH (6.5–7.5) and ionic strength conditions .
Q. How can contradictory data on this compound’s role in biogeochemical silica cycling be resolved?
- Methodological Answer :
- Meta-analysis : Systematically compare studies using criteria such as:
- Statistical frameworks : Apply multivariate regression to isolate confounding variables (e.g., organic ligands, dissolved cations) .
Q. What advanced synthesis methods enable the isolation of high-purity this compound for spectroscopic studies?
- Methodological Answer :
- Sol-gel techniques : Hydrolyze tetraethyl orthosilicate (TEOS) in ethanol/water mixtures under inert atmospheres to minimize contamination.
- Purification : Use ultrafiltration (3 kDa membranes) to remove polymeric silica, followed by lyophilization to isolate monomeric H₄SiO₄ .
Q. How do researchers model the long-term environmental fate of this compound in groundwater systems?
- Methodological Answer :
- Geochemical modeling : Input parameters into PHREEQC or Geochemist’s Workbench, including:
- Activity coefficients : Calculated using Davies equation for ionic strengths ≤0.5 M.
- Saturation indices : Compare solution activities () against equilibrium constants () for silica polymorphs (e.g., quartz, amorphous silica) .
- Field validation : Correlate model predictions with isotopic tracers (δ³⁰Si) in groundwater samples .
Methodological Guidelines for Addressing Data Contradictions
- Literature synthesis : Use tools like PRISMA frameworks to systematically map conflicting results, categorizing studies by experimental conditions (e.g., pH, temperature) and analytical techniques .
- Peer consultation : Engage domain experts to evaluate potential flaws (e.g., unaccounted ligands in dissolution studies) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
